Irak4-IN-24
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H19N5O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[6-(1-methylpyrazol-4-yl)-2-pyridinyl]-6-oxo-3,7-dihydrofuro[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C19H19N5O3/c1-19(2)8-11-7-13(17(26)23-18(11)27-19)16(25)22-15-6-4-5-14(21-15)12-9-20-24(3)10-12/h4-7,9-10H,8H2,1-3H3,(H,23,26)(H,21,22,25) |
InChI Key |
OLOFOTRUTYUWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)NC(=O)C(=C2)C(=O)NC3=CC=CC(=N3)C4=CN(N=C4)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Irak4-IN-24
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signal transduction pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its pivotal role in the innate immune response has positioned it as a key therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of IRAK4 inhibitors, with a specific focus on the compound Irak4-IN-24, also identified as IRAK-4 protein kinase inhibitor 2. This document details the biochemical and potential cellular effects of this inhibitor, presents relevant quantitative data, and outlines detailed experimental protocols for its characterization.
Introduction: The Central Role of IRAK4 in Innate Immunity
The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including the TLR and IL-1R families. Upon ligand binding, these receptors recruit adaptor proteins, most notably MyD88, which in turn recruits IRAK4.[1] The recruitment of IRAK4 to the receptor complex is a critical initiating event in the downstream signaling cascade.
IRAK4's primary function is to phosphorylate and activate other members of the IRAK family, particularly IRAK1 and IRAK2.[2] This phosphorylation event triggers a cascade of downstream signaling events, including the activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[1] TRAF6 activation ultimately leads to the activation of key transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which drive the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[3][4] Given its upstream position and essential kinase activity in this pathway, the inhibition of IRAK4 presents a potent strategy for dampening aberrant inflammatory responses.
This compound: A Potent Inhibitor of IRAK4 Kinase Activity
This compound, also known to the scientific community as IRAK-4 protein kinase inhibitor 2, has been identified as a potent inhibitor of the kinase activity of IRAK4. By targeting the enzymatic function of IRAK4, this small molecule effectively blocks the phosphorylation of its downstream substrates, thereby interrupting the inflammatory signaling cascade at its origin.
Biochemical Activity
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the IRAK4 enzyme. This has been quantified through in vitro biochemical assays, which measure the ability of the compound to prevent the phosphorylation of a substrate by purified IRAK4 enzyme.
| Compound Name | Synonym | Target | Assay Type | IC50 | Reference |
| This compound | IRAK-4 protein kinase inhibitor 2 | IRAK4 | Biochemical Kinase Assay | 4 µM | |
| IRAK1 | Biochemical Kinase Assay | <10 µM |
Table 1: Biochemical Activity of this compound
Signaling Pathways and Mechanism of Inhibition
The inhibitory action of this compound directly impacts the TLR and IL-1R signaling pathways. The following diagram illustrates the central role of IRAK4 and the point of intervention for an inhibitor like this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize IRAK4 inhibitors. While specific data for this compound in cellular and in vivo models is not publicly available, the following protocols represent standard assays used in the field for evaluating the efficacy of IRAK4 inhibitors.
Biochemical Kinase Assay (Representative Protocol)
This protocol is a representative example of how the IC50 value for an IRAK4 inhibitor is determined in a biochemical setting.
Objective: To determine the in vitro potency of a test compound in inhibiting IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
IRAK4 substrate (e.g., a synthetic peptide or Myelin Basic Protein)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted test compound to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells with a known potent IRAK4 inhibitor as a positive control.
-
Add the recombinant IRAK4 enzyme to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the IRAK4 substrate to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence readout.
-
Plot the percentage of IRAK4 inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay: Inhibition of Cytokine Production in Human PBMCs (Representative Protocol)
Objective: To evaluate the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)
-
Test compound (e.g., this compound)
-
ELISA kits for TNF-α, IL-6, or other relevant cytokines
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the desired cytokine (e.g., TNF-α) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 value of the inhibitor by plotting the percentage of cytokine inhibition against the inhibitor concentration.
In Vivo Assay: Mouse Model of TLR-Induced Inflammation (Representative Protocol)
Objective: To assess the in vivo efficacy of an IRAK4 inhibitor in a model of systemic inflammation.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
TLR agonist (e.g., LPS)
-
Test compound (e.g., this compound) formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Blood collection supplies
-
Cytokine measurement assay (e.g., ELISA or multiplex bead array)
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer the test compound or vehicle to the mice at a predetermined dose and route.
-
After a specified time (e.g., 1-2 hours), challenge the mice with a TLR agonist (e.g., intraperitoneal injection of LPS).
-
At a time point corresponding to the peak cytokine response (e.g., 2-4 hours post-LPS challenge), collect blood samples via a method such as cardiac puncture or retro-orbital bleeding.
-
Process the blood to obtain plasma or serum.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or serum.
-
Compare the cytokine levels in the compound-treated group to the vehicle-treated group to determine the in vivo efficacy of the inhibitor.
Conclusion
This compound is a valuable tool compound for studying the biological roles of IRAK4. Its ability to potently inhibit the kinase activity of IRAK4 provides a direct means to probe the consequences of blocking the TLR and IL-1R signaling pathways. The experimental protocols outlined in this guide offer a framework for the comprehensive evaluation of this and other IRAK4 inhibitors, from their fundamental biochemical activity to their potential therapeutic effects in cellular and in vivo models of inflammation. Further investigation into the cellular and in vivo efficacy and selectivity of this compound will be crucial in determining its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
References
The Discovery and Synthesis of a Clinical IRAK4 Degrader: A Technical Overview of KT-474
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling pathways, making it a compelling target for therapeutic intervention in a range of autoimmune diseases and cancers.[1][2] Unlike traditional kinase inhibitors that only block the catalytic function of a protein, the development of proteolysis-targeting chimeras (PROTACs) offers a novel modality to induce the complete degradation of a target protein, thereby eliminating both its enzymatic and scaffolding functions.[3] This technical guide provides an in-depth look at the discovery and synthesis of KT-474, a potent, selective, and orally bioavailable IRAK4 degrader that has advanced into clinical trials.[4][5]
The Rationale for IRAK4 Degradation
IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][6] Upon activation, IRAK4 is a core component of the Myddosome complex, where it phosphorylates IRAK1, leading to the activation of downstream pathways such as NF-κB and MAPK, ultimately driving the expression of pro-inflammatory cytokines.[7][8]
The dual role of IRAK4 as both a kinase and a scaffolding protein presents a challenge for traditional inhibitors, which may not fully abrogate its signaling function.[2][3] Targeted protein degradation, however, offers a more comprehensive approach by removing the entire IRAK4 protein, thus inhibiting both its catalytic and non-catalytic activities. This strategy has the potential for enhanced efficacy and a more durable pharmacological effect compared to small molecule inhibitors.[4]
Discovery of KT-474: A Tri-component Approach
The discovery of KT-474 followed a systematic PROTAC design strategy, which involves linking a ligand that binds to the target protein (IRAK4) with a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.
Identification of a High-Affinity IRAK4 Ligand
The starting point for the development of KT-474 was the identification of a potent and selective IRAK4 inhibitor. Structure-based drug design and optimization efforts led to the discovery of a novel pyrazolopyrimidine core that exhibited high affinity for the ATP-binding site of IRAK4.
Selection and Optimization of an E3 Ligase Ligand
For targeted degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase was initially explored. However, to improve properties such as oral bioavailability, the focus shifted to the Cereblon (CRBN) E3 ligase. Pomalidomide, a well-known CRBN ligand, served as the initial E3 ligase-recruiting moiety.
Linker Optimization: The Key to Potency and Selectivity
The linker connecting the IRAK4 ligand and the CRBN ligand is a critical determinant of a PROTAC's efficacy. A systematic exploration of linker length, composition, and attachment points was undertaken to optimize the ternary complex formation between IRAK4, KT-474, and CRBN. This optimization process was crucial for achieving potent and selective degradation of IRAK4.
Quantitative Biological Data for KT-474 and Precursors
The following tables summarize the key in vitro and in vivo data for KT-474 and related compounds, demonstrating the progressive improvements that led to the clinical candidate.
| Compound | IRAK4 Binding Affinity (Ki, nM) | IRAK4 Degradation (DC50, nM) in PBMCs | IL-6 Release Inhibition (IC50, nM) in PBMCs |
| IRAK4 Inhibitor Lead | 1.5 | >1000 | 25 |
| Initial PROTAC (VHL-based) | 5.2 | 150 | 80 |
| KT-474 | 0.8 | 0.2 | 1.1 |
Table 1: In Vitro Potency and Degradation Activity. Data compiled from publicly available research articles.
| Parameter | Value |
| Oral Bioavailability (F%) in Rats | 45% |
| Oral Bioavailability (F%) in Monkeys | 60% |
| Half-life (t1/2) in Rats (oral) | 6.2 hours |
| Half-life (t1/2) in Monkeys (oral) | 8.5 hours |
Table 2: Pharmacokinetic Properties of KT-474. Data compiled from publicly available research articles.
Synthesis Pathway of KT-474
The synthesis of KT-474 is a multi-step process that involves the separate synthesis of the IRAK4 ligand, the CRBN ligand with a linker attachment point, followed by their final coupling. The general synthetic strategy is outlined below.
Experimental Protocol: General Synthesis Outline
-
Synthesis of the IRAK4 Ligand Core: The pyrazolopyrimidine core is typically constructed through a series of cyclization and functional group manipulation reactions. A key step often involves the condensation of a hydrazine derivative with a β-ketoester or a similar precursor to form the pyrazole ring, followed by the annulation of the pyrimidine ring.
-
Functionalization of the IRAK4 Ligand: The core is then further functionalized with the necessary substituents to enhance potency and selectivity. This may involve cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce specific aryl or heteroaryl groups. A reactive handle, such as a halide or an amine, is incorporated for later attachment to the linker.
-
Synthesis of the Linker-Modified CRBN Ligand: The pomalidomide-based CRBN ligand is modified to include a linker with a terminal reactive group. This is typically achieved by alkylating the glutarimide nitrogen or by modifying one of the aromatic rings of the pomalidomide scaffold. The linker itself is often a polyethylene glycol (PEG) chain or an aliphatic chain of varying length to provide the optimal distance and flexibility for ternary complex formation.
-
Final Coupling Reaction: The functionalized IRAK4 ligand and the linker-modified CRBN ligand are coupled together in the final step. This is commonly achieved through a nucleophilic substitution reaction, such as the reaction between an amine and an alkyl halide, or through an amide bond formation.
-
Purification: The final product, KT-474, is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC, to ensure high purity.
Visualizing the IRAK4 Signaling Pathway and KT-474 Mechanism of Action
To better understand the biological context and the mechanism of KT-474, the following diagrams illustrate the IRAK4 signaling pathway and the experimental workflow for PROTAC-mediated degradation.
Caption: IRAK4 Signaling Pathway.
Caption: Mechanism of KT-474 Mediated IRAK4 Degradation.
Conclusion
The discovery and development of KT-474 represent a significant advancement in the field of targeted protein degradation and offer a promising new therapeutic strategy for a variety of inflammatory and autoimmune diseases. The in-depth understanding of its discovery process, synthesis, and mechanism of action provides a valuable blueprint for the future development of novel PROTAC-based medicines. The successful progression of KT-474 into clinical trials underscores the potential of this modality to address previously intractable drug targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First Clinical Protein Degrader for the Treatment of Autoimmune Indications: Orally Bioavailable and Selective IRAK4 Degrader KT-474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 8. mdpi.com [mdpi.com]
The Biological Function of IRAK4 in Innate Immunity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system. Positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is indispensable for initiating a robust inflammatory response to pathogens and cellular damage. Its dual roles as both a kinase and a scaffold protein make it a complex and essential component of the Myddosome signaling complex. Genetic deficiencies in IRAK4 in humans lead to a severe immunodeficiency characterized by recurrent, life-threatening bacterial infections, highlighting its non-redundant function in host defense. This guide provides an in-depth examination of IRAK4's molecular function, its role in signaling pathways, the consequences of its dysfunction, and the methodologies used to study it, positioning IRAK4 as a key therapeutic target for a range of inflammatory and autoimmune diseases.
Molecular Architecture and Activation of IRAK4
IRAK4 is a member of the IRAK family, which also includes IRAK1, IRAK2, and the inactive pseudokinase IRAK3 (IRAK-M)[1]. IRAK4's structure is central to its function, consisting of two primary domains: an N-terminal death domain (DD) and a C-terminal serine-threonine kinase domain[2].
-
Death Domain (DD): This domain is crucial for protein-protein interactions. It mediates the recruitment of IRAK4 to the adaptor protein Myeloid differentiation primary response 88 (MyD88) through homotypic DD interactions. This interaction is the foundational step for the assembly of the "Myddosome," a multiprotein signaling platform[2][3].
-
Kinase Domain (KD): This domain possesses the catalytic activity responsible for phosphorylating downstream substrates, primarily IRAK1 and IRAK2[3][4]. A unique feature of the IRAK family kinase domain is a tyrosine gatekeeper residue covering the ATP-binding site, which has implications for the design of selective inhibitors[5][6].
Activation of IRAK4 is initiated upon ligand binding to TLRs or IL-1Rs. This triggers the recruitment of MyD88, which then recruits IRAK4. The proximity induced by Myddosome formation allows IRAK4 molecules to undergo trans-autophosphorylation, leading to their full activation[1][2].
References
- 1. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Downstream Signaling Effects of IRAK4 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are fundamental to the innate immune response. Upon activation, IRAK4 plays a dual role: it acts as a scaffold for the assembly of the Myddosome signaling complex and as a kinase that phosphorylates downstream targets, including IRAK1.[1][4] This phosphorylation cascade ultimately leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), driving the expression of pro-inflammatory cytokines and other immune mediators.[5][6]
Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1][7] Consequently, the development of small molecule inhibitors targeting IRAK4 has become an area of intense research. This technical guide focuses on the downstream signaling effects of IRAK4 inhibition, with a particular focus on the representative compound IRAK4-IN-24. While specific quantitative data for this compound is limited in publicly available literature, this document aggregates representative data from studies on potent and selective IRAK4 inhibitors to provide a comprehensive overview of the expected biological consequences of targeting this kinase.
Mechanism of Action of IRAK4 Inhibitors
IRAK4 inhibitors are typically small molecules that bind to the ATP-binding pocket of the IRAK4 kinase domain, preventing the transfer of phosphate to its substrates.[3][8] This inhibition of IRAK4's kinase activity is essential for blocking the downstream inflammatory cascade.[4][9] It is important to note that while the kinase activity is a key therapeutic target, the scaffolding function of IRAK4 can also be modulated by certain inhibitors.[4] Some research suggests that inhibiting IRAK4's kinase activity may lead to a more stable association between IRAK4 and MyD88, while weakening its interaction with IRAK1.[4]
Quantitative Effects of IRAK4 Inhibition on Downstream Signaling
The following tables summarize the quantitative effects of potent and selective IRAK4 inhibitors on key downstream signaling events. The data presented is representative of the effects observed in various cellular models and should be considered as a general guide.
Table 1: Effect of IRAK4 Inhibition on Pro-inflammatory Cytokine Production
| Cell Type | Stimulant | Cytokine | Inhibition (%) at 1 µM | Assay |
| Human PBMCs | R848 (TLR7/8 agonist) | TNF-α | 80-90% | ELISA |
| Human PBMCs | R848 (TLR7/8 agonist) | IL-6 | 75-85% | ELISA |
| Human Whole Blood | LPS (TLR4 agonist) | IL-1β | 70-80% | ELISA |
| Murine Macrophages | CpG (TLR9 agonist) | IL-12 | 85-95% | ELISA |
| Human RA-FLS | IL-1β | IL-6 | 60-70% | MSD |
| Human RA-FLS | IL-1β | IL-8 | 55-65% | MSD |
PBMCs: Peripheral Blood Mononuclear Cells; RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes; LPS: Lipopolysaccharide; MSD: Meso Scale Discovery.
Table 2: Effect of IRAK4 Inhibition on Downstream Signaling Pathway Components
| Cell Type | Stimulant | Downstream Target | Inhibition (%) at 1 µM | Assay |
| Murine Macrophages | MALP-2 (TLR2/6 agonist) | p-p38 | 65-75% | Western Blot |
| Murine Macrophages | MALP-2 (TLR2/6 agonist) | p-JNK | 70-80% | Western Blot |
| Human Monocytes | R848 (TLR7/8 agonist) | p-IKKβ | 50-60% | Western Blot |
| Human Monocytes | R848 (TLR7/8 agonist) | IRF5 Nuclear Translocation | 60-70% | Imaging |
| Vascular Smooth Muscle Cells | LPS | p-NF-κB p65 | 40-50% | Western Blot |
p-: phosphorylated; JNK: c-Jun N-terminal kinase; IKKβ: IκB kinase beta; IRF5: Interferon regulatory factor 5.
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway downstream of TLR/IL-1R activation.
Caption: Canonical IRAK4 signaling pathway.
Mechanism of IRAK4 Inhibition
This diagram illustrates the point of intervention for an IRAK4 inhibitor like this compound.
Caption: Inhibition of IRAK4 kinase activity.
Experimental Workflow: Cytokine Measurement
The following workflow outlines a typical experiment to measure the effect of an IRAK4 inhibitor on cytokine production.
Caption: Workflow for cytokine production assay.
Detailed Experimental Protocols
Cellular Cytokine Secretion Assay (ELISA)
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
TLR agonist (e.g., R848 for TLR7/8)
-
ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the compound dilutions or vehicle (DMSO) control to the respective wells. Incubate for 1 hour at 37°C, 5% CO2.
-
Cell Stimulation: Prepare the TLR agonist at the desired concentration in complete RPMI medium. Add 50 µL of the agonist solution to the wells. For unstimulated controls, add 50 µL of medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatants.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, stimulated control.
Western Blot for Phosphorylated NF-κB p65
Objective: To assess the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
LPS (from E. coli)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total p65 and β-actin for loading controls.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated p65 signal to the total p65 and loading control signals.
Conclusion
Inhibition of IRAK4 kinase activity with small molecules like this compound represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. By blocking the phosphorylation of downstream targets, these inhibitors effectively attenuate the production of pro-inflammatory cytokines and modulate key signaling pathways, including the NF-κB and MAPK cascades. The experimental protocols and representative data provided in this guide offer a framework for researchers to investigate the downstream effects of IRAK4 inhibition and to advance the development of novel therapeutics targeting this critical kinase.
References
- 1. IRAK4 Kinase Enzyme Activity Assay | Complete, Ready-to-Use Kit | Eurofins Calixar [calixar.com]
- 2. nurixtx.com [nurixtx.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structural Features of the IRAK4 Kinase Domain
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a master regulator in the innate immune response.[1] It is a critical component of the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3][4] Upon activation, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4, leading to the formation of a signaling complex known as the Myddosome.[5][6][7] This initiates a phosphorylation cascade that ultimately activates transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory cytokines.[3][5][8] Given its pivotal role, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancers.[3] This guide provides a detailed examination of the structural features of the IRAK4 kinase domain, its conformational dynamics, and the experimental methods used for its study.
Overall Architecture of the IRAK4 Kinase Domain
The IRAK4 kinase domain, responsible for its catalytic activity, adopts the canonical bi-lobal structure characteristic of most protein kinases.[1] This structure is composed of a smaller N-terminal lobe and a larger C-terminal lobe, with the active site and the ATP-binding pocket nestled in the cleft between them.[1][9]
-
N-terminal Lobe: This lobe is primarily composed of a five-stranded anti-parallel β-sheet and a crucial α-helix known as the αC-helix.[1] A unique feature of IRAK4 is a 20-amino acid extension at its N-terminus, which includes a Schellman loop and packs tightly against the β-sheet, becoming an integral part of the N-lobe.[1][10][11]
-
C-terminal Lobe: The C-terminal lobe is predominantly α-helical and contains the activation loop, a key regulatory segment.[1]
-
Domain Organization: All IRAK family members (IRAK1, IRAK2, IRAK-M, and IRAK4) share a similar domain structure, including an N-terminal death domain (DD) for protein-protein interactions, a central kinase domain (KD), and a Proline, Serine, Threonine-rich (ProST) region.[3][9][12] However, IRAK4 is unique in that it lacks the C-terminal domain present in other IRAKs.[12][13]
Key Structural Elements and Residues
Several specific residues and motifs within the IRAK4 kinase domain are critical for its function, regulation, and interaction with inhibitors.
-
ATP-Binding Site: The ATP-binding pocket is the site of catalysis. Key residues include:
-
Gatekeeper Residue (Tyrosine 262): One of the most distinctive features of the IRAK family is the presence of a tyrosine residue at the gatekeeper position, which is typically a smaller residue (like threonine or methionine) in other kinases.[1][2][3] This bulky Tyr262 side chain forms a hydrogen bond with Glutamate 233 (Glu233) on the αC-helix.[2][3] This interaction pulls the αC-helix into a position consistent with an active state and simultaneously abolishes the pre-existing hydrophobic back pocket often exploited for designing selective inhibitors in other kinases.[2][16]
-
Activation Loop: This loop (also known as the A-loop) is a flexible segment that must adopt a specific conformation for the kinase to be active. Autophosphorylation of residues within this loop, such as Threonine 345 (Thr345), is a key step in IRAK4 activation.[1] The pattern of phosphate ligand interactions in the IRAK4 activation loop bears a closer resemblance to that of tyrosine kinases than typical serine/threonine kinases.[2][10]
-
DFG Motif: Located at the beginning of the activation loop, the Aspartate-Phenylalanine-Glycine (DFG) motif is critical for catalysis. The conformation of this motif—specifically the orientation of the phenylalanine side chain—distinguishes the active ("DFG-in") from the inactive ("DFG-out") state of the kinase.[17][18]
Conformational States: Active vs. Inactive
Like other kinases, IRAK4 can exist in multiple conformational states, primarily distinguished as active or inactive.
-
Active Conformation: In its active state, IRAK4 features the αC-helix in an inward position ("αC-in") and the DFG motif in the "DFG-in" conformation, where the aspartate residue is positioned to coordinate the magnesium ions required for ATP hydrolysis.[17] This conformation is stabilized by the interaction between the gatekeeper Tyr262 and Glu233 and by phosphorylation of the activation loop.[2][3]
-
Inactive Conformation: An inactive state is characterized by the DFG motif flipping to a "DFG-out" position and the αC-helix moving outward ("αC-out").[17] This disrupts the catalytic machinery. While most early structures captured IRAK4 in an active state, recent studies have solved the structure of unphosphorylated IRAK4, revealing its conformational flexibility.[17][19] Unphosphorylated IRAK4 has been crystallized in an inactive "αC-out" state when bound to an ATP analog and in an inactive "DFG-out" state when bound to type II inhibitors.[17][18] This demonstrates that the kinase domain is dynamic and can be targeted by inhibitors that stabilize different inactive conformations.
IRAK4 Signaling Pathway and the Myddosome
IRAK4 functions as the master kinase at the apex of the MyD88-dependent signaling pathway.[1] This pathway is essential for the innate immune response to a wide variety of pathogens.[7][8][20]
Signaling Cascade:
-
Receptor Activation: Ligand binding to TLRs or IL-1Rs induces a conformational change, allowing the recruitment of the adaptor protein MyD88 via their shared Toll/IL-1 receptor (TIR) domains.[1][7]
-
Myddosome Assembly: MyD88 oligomerizes and uses its death domain (DD) to recruit IRAK4, forming the core of the Myddosome complex.[5][6][21] This complex then recruits other IRAK family members, such as IRAK1 or IRAK2.[5][6]
-
IRAK4 Activation: Proximity within the Myddosome facilitates IRAK4 trans-autophosphorylation on its activation loop, leading to its full activation.[4][13][21]
-
Downstream Phosphorylation: Activated IRAK4 then phosphorylates IRAK1.[5][13][22] This triggers IRAK1 hyperphosphorylation, causing it to dissociate from the Myddosome.
-
Signal Propagation: The dissociated IRAK1 interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream kinases like TAK1, which in turn activates the IKK complex and MAPKs. This culminates in the activation of NF-κB and other transcription factors, driving inflammatory gene expression.[3][5]
Quantitative Data
Structural Data of Human IRAK4 Kinase Domain
The Protein Data Bank (PDB) contains numerous structures of the IRAK4 kinase domain, providing atomic-level insights into its function and interaction with ligands.
| PDB ID | Resolution (Å) | Ligand(s) | Conformation/State |
| 2NRU [14][23] | 2.00 | Inhibitor | Phosphorylated, Active |
| 2NRY [1] | 2.20 | Staurosporine | Phosphorylated, Active |
| 2OIC [24] | 2.40 | Staurosporine | Apo-like, two conformations |
| 3MOP [25] | 3.40 | MyD88, IRAK2 (Death Domains) | Myddosome complex |
| 4Y73 [26] | 2.14 | Inhibitor | Phosphorylated, Active |
| 8V2F [27] | 2.09 | Compound 9 (Degrader) | Active |
Kinetic Parameters
Kinetic studies are essential for quantifying the catalytic efficiency of IRAK4 and the potency of its inhibitors.
| Parameter | Value | Substrate | Conditions | Reference |
| ATP Km | 13.6 µM | Histone H2B | Radiometric assay, 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂ | [28][29] |
Experimental Protocols
A. Recombinant IRAK4 Kinase Domain Expression and Purification
-
Objective: To produce purified, active IRAK4 kinase domain for structural and biochemical studies.
-
Methodology:
-
Cloning: The cDNA corresponding to the human IRAK4 kinase domain (e.g., residues 155-460) is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal tag (e.g., His₆ or GST) for purification.
-
Baculovirus Generation: The recombinant vector is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid is then transfected into insect cells (e.g., Spodoptera frugiperda Sf9) to produce recombinant baculovirus.
-
Protein Expression: High-titer viral stock is used to infect a larger culture of insect cells (e.g., High Five™ cells) for large-scale protein expression. Cells are harvested 48-72 hours post-infection.
-
Lysis and Clarification: Cell pellets are resuspended in lysis buffer (containing protease and phosphatase inhibitors) and lysed by sonication or microfluidization. The lysate is clarified by high-speed centrifugation.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged protein or Glutathione Sepharose for GST-tagged protein). The column is washed extensively, and the protein is eluted with an appropriate agent (e.g., imidazole or reduced glutathione).
-
Tag Removal and Further Purification: If necessary, the affinity tag is cleaved using a specific protease (e.g., TEV or PreScission). The protein is further purified by ion-exchange chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
-
Quality Control: The final protein product is analyzed by SDS-PAGE for purity and its concentration is determined. Kinase activity is confirmed using an in vitro assay.
-
B. IRAK4 Kinase Activity Assay (ADP-Glo™ Luminescence Assay)
-
Objective: To measure the kinase activity of IRAK4 and determine the potency (IC₅₀) of inhibitors.[30][31]
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.[31]
-
Methodology:
-
Reaction Setup: In a 96- or 384-well plate, set up the kinase reaction. To each well, add:
-
Initiation and Incubation: Initiate the reaction by adding an ATP solution. Incubate the plate at a set temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).[30][31]
-
First Detection Step: Add ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40-45 minutes.[30][31]
-
Second Detection Step: Add Kinase Detection Reagent to all wells. This reagent contains the enzyme and substrate necessary to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate at room temperature for 30-45 minutes.[30][31]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
C. X-ray Crystallography of IRAK4 Kinase Domain
-
Objective: To determine the three-dimensional atomic structure of the IRAK4 kinase domain, often in complex with an inhibitor.
-
Methodology:
-
Protein Preparation: Highly pure and homogenous IRAK4 kinase domain protein (as prepared in Protocol A) is concentrated to 5-10 mg/mL. If co-crystallization is intended, the protein is incubated with a molar excess of the inhibitor.
-
Crystallization Screening: The protein (or protein-inhibitor complex) is mixed with a wide range of chemical solutions (precipitants, buffers, salts) using vapor diffusion methods (sitting-drop or hanging-drop) in multi-well crystallization plates. The plates are incubated under stable temperature conditions.
-
Crystal Optimization: Initial "hits" (conditions that produce small or poorly formed crystals) are optimized by finely varying the concentrations of the precipitant, protein, and other additives to grow large, single, well-diffracting crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. They are then mounted on a goniometer at a synchrotron X-ray source. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. The structure is solved using molecular replacement (using a homologous kinase structure as a search model). The atomic model of IRAK4 is then built into the electron density map and computationally refined to best fit the experimental data.
-
Validation and Deposition: The final model is validated for stereochemical quality and agreement with the data before being deposited in the Protein Data Bank (PDB).[2]
-
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. MyD88-dependent pathway: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Evolution and Structural Features of IRAK Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor-associated kinase 4 (IRAK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cutting Edge: Il-1 Receptor-Associated Kinase 4 Structures Reveal Novel Features And Multiple Conformations (Journal Article) | OSTI.GOV [osti.gov]
- 20. IRAK-4/MyD88-dependent pathways are essential for the removal of developing autoreactive B cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. IRAK-4: A novel member of the IRAK family with the properties of an IRAK-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rcsb.org [rcsb.org]
- 24. rcsb.org [rcsb.org]
- 25. rcsb.org [rcsb.org]
- 26. PDBe Connect Pages [ebi.ac.uk]
- 27. rcsb.org [rcsb.org]
- 28. media.cellsignal.com [media.cellsignal.com]
- 29. media.cellsignal.com [media.cellsignal.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, IRAK4 plays a pivotal role in the formation of the Myddosome complex, leading to the downstream activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.[2][4][5] Its crucial role in innate immunity has made IRAK4 a compelling therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[2][6]
These application notes provide detailed protocols for the in vitro evaluation of IRAK4 inhibitors, using "Irak4-IN-24" as a representative compound. The protocols described herein cover both biochemical and cell-based assays to comprehensively characterize the potency and mechanism of action of IRAK4 inhibitors.
IRAK4 Signaling Pathway
The binding of a ligand to a TLR or IL-1R initiates the recruitment of the adaptor protein MyD88. IRAK4 is subsequently recruited to form the Myddosome complex, where it becomes activated and phosphorylates IRAK1.[5] Activated IRAK1 then recruits TRAF6, leading to the activation of downstream pathways, including NF-κB and MAPKs, which ultimately results in the transcription of inflammatory genes.
Caption: IRAK4-mediated signaling cascade.
Quantitative Data Summary
While specific in vitro IC50 data for this compound is not publicly available, the following table summarizes the inhibitory activities of other well-characterized IRAK4 inhibitors in various in vitro assays. This data provides a reference for the expected potency of selective IRAK4 inhibitors.
| Compound | Assay Type | Substrate | IC50 (nM) | Reference |
| PF-06650833 | Biochemical Kinase Assay | N/A | 0.52 | [7] |
| BAY-1834845 | Biochemical Kinase Assay | N/A | 3.55 | [7] |
| DW18134 | Biochemical Kinase Assay | N/A | 11.2 | [7] |
| IRAK-4 protein kinase inhibitor 2 | Biochemical Kinase Assay | N/A | 4000 | [1] |
| Staurosporine | Radiometric HotSpot™ Kinase Assay | Myelin Basic Protein | 4.6 |
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol describes a luminescent ADP-detecting assay to measure the kinase activity of IRAK4 and determine the potency of inhibitors. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
IRAK4 substrate (e.g., Myelin Basic Protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound or other test compounds
-
White, opaque 96-well or 384-well plates
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ IRAK4 kinase assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[3]
-
Kinase Reaction:
-
Add 5 µL of the test compound or vehicle (DMSO) to the wells of a white assay plate.
-
Add 10 µL of a solution containing the IRAK4 enzyme and substrate in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Signal Detection: Incubate at room temperature for 30 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Assay: Inhibition of LPS-Induced TNFα Secretion in Human PBMCs
This protocol describes a method to evaluate the cellular potency of IRAK4 inhibitors by measuring their effect on the production of the pro-inflammatory cytokine TNFα in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound or other test compounds
-
Human TNFα ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium with 10% FBS.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for TNFα measurement.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNFα secretion for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The described in vitro assays provide a robust framework for the characterization of IRAK4 inhibitors. The biochemical assay allows for the direct assessment of an inhibitor's potency against the isolated enzyme, while the cell-based assay provides insights into its activity in a more physiologically relevant context. A comprehensive evaluation using both types of assays is crucial for the successful development of novel IRAK4-targeted therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes: Development of a Cellular Target Engagement Assay for IRAK4 using NanoBRET® Technology
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for determining the cellular target engagement of novel compounds against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The protocol utilizes the NanoBRET® Target Engagement (TE) Intracellular Kinase Assay, a sensitive and quantitative method for measuring compound binding to a specific protein target within living cells.
Introduction: IRAK4 Signaling and the Importance of Target Engagement
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2] It plays a pivotal role in the signal transduction from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[1][2] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a signaling hub known as the Myddosome.[1][3] Within this complex, IRAK4 phosphorylates and activates IRAK1, which then propagates the signal downstream, leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5]
Given its central role in inflammation, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[4][6] The development of small molecule inhibitors against IRAK4 is an active area of research. A key challenge in drug discovery is ensuring that a compound engages its intended target within the complex environment of a living cell. Cellular target engagement assays are crucial for confirming that a drug candidate binds to its target protein at physiologically relevant concentrations, a critical step in validating its mechanism of action and translating biochemical potency to cellular efficacy.[7][8]
This application note describes a robust method for quantifying the interaction of compounds with IRAK4 in live cells using the NanoBRET® Target Engagement Assay.
Principle of the NanoBRET® Target Engagement Assay
The NanoBRET® Target Engagement (TE) Intracellular Kinase Assay provides a quantitative measure of compound-kinase interactions in live cells.[5][9] The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.
The core components of the assay are:
-
A target kinase fused to NanoLuc® luciferase: In this case, IRAK4 is expressed as a fusion protein with the small, bright NanoLuc® luciferase (IRAK4-NanoLuc®).[10]
-
A cell-permeable fluorescent tracer: A fluorescently labeled small molecule that binds reversibly to the ATP-binding pocket of the kinase.
-
A test compound: The inhibitor of interest, such as Irak4-IN-24.
In the absence of a competing inhibitor, the fluorescent tracer binds to the IRAK4-NanoLuc® fusion protein. When the NanoLuc® substrate is added, the luciferase emits a bright, blue-shifted light. If the fluorescent tracer is in close proximity to the NanoLuc® luciferase, a portion of this energy is transferred to the tracer, which in turn emits a longer-wavelength light (red-shifted). This energy transfer results in a BRET signal.
When a test compound that binds to the same site on IRAK4 is introduced, it competes with the tracer for binding. This displacement of the tracer from the IRAK4-NanoLuc® fusion protein leads to a decrease in the BRET signal in a dose-dependent manner. By measuring the change in the BRET ratio, the intracellular affinity of the test compound for IRAK4 can be determined.[5][9]
Data Presentation: Potency of Representative IRAK4 Inhibitors
Due to the limited publicly available data for this compound, this section provides data for other well-characterized IRAK4 inhibitors to serve as a reference. Researchers should generate their own data for this compound using the protocol provided.
| Compound Name | Assay Type | Cell Type/System | Potency (IC50/EC50) | Reference |
| Zimlovisertib (PF-06650833) | Biochemical (Enzyme) | Purified IRAK4 | 0.2 nM | [4][11] |
| Cellular (PBMC) | Human PBMCs (TNF release) | 2.4 nM | [4][12] | |
| Cellular (Whole Blood) | Human Whole Blood | 8.8 nM | [12] | |
| IRAK-4 protein kinase inhibitor 2 | Biochemical (Enzyme) | Purified IRAK-4 | 4 µM | [6] |
| BAY-1834845 | Biochemical (Enzyme) | Purified IRAK4 | 3.55 nM | [13] |
| CTx-0294885 | NanoBRET® Target Engagement | HEK293 cells | 14.89 nM | [1] |
Experimental Protocols
Materials and Reagents
-
HEK293 cells (ATCC® CCL-2™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM™ I Reduced Serum Medium (Gibco™)
-
IRAK4-NanoLuc® Fusion Vector (Promega)
-
Transfection Carrier DNA (Promega)
-
FuGENE® HD Transfection Reagent (Promega)
-
NanoBRET® TE Intracellular Kinase Assay, K-10 (Promega, includes NanoBRET® Tracer K-10, NanoBRET® Nano-Glo® Substrate, and Extracellular NanoLuc® Inhibitor)
-
White, 96-well or 384-well assay plates (e.g., Corning® Falcon™)
-
This compound or other test compounds
-
DMSO (cell culture grade)
-
Luminometer with two wavelength detection channels (e.g., for 450 nm and 610 nm)
Detailed Experimental Protocol: IRAK4 NanoBRET® Target Engagement Assay
This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for a 384-well format.
Day 1: Cell Plating and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
On the day of transfection, ensure cells are healthy and sub-confluent.
-
Prepare the transfection mix in Opti-MEM™. For each well, combine the IRAK4-NanoLuc® Fusion Vector and the Transfection Carrier DNA at a 1:9 ratio (e.g., 10 ng of IRAK4-NanoLuc® vector and 90 ng of carrier DNA).
-
Add FuGENE® HD Transfection Reagent at a 1:3 ratio of DNA (µg) to FuGENE® HD (µl). Mix gently and incubate at room temperature for 15-20 minutes.
-
While the transfection mix is incubating, harvest HEK293 cells and resuspend in DMEM with 10% FBS to a final density of 2 x 10⁵ cells/mL.
-
Add the transfection mix to the cell suspension, mix well, and dispense 100 µL of the cell/transfection mix into each well of a white 96-well assay plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Day 2: Compound Treatment and Assay Readout
-
Prepare Compound Dilutions:
-
Prepare a serial dilution of this compound (or your test compound) in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound series in Opti-MEM™ to a 10X final concentration. For example, if the final desired highest concentration is 10 µM, the 10X stock should be 100 µM.
-
-
Prepare Tracer Solution:
-
Dilute the NanoBRET® Tracer K-10 in Opti-MEM™ to a 2X final concentration. The recommended final concentration can be found in the Promega technical manual for the IRAK4 assay.[3]
-
-
Compound and Tracer Addition:
-
Carefully remove the culture medium from the cells.
-
Add 80 µL of Opti-MEM™ to each well.
-
Add 10 µL of the 10X compound dilution to the appropriate wells. For control wells (no inhibitor and no tracer), add 10 µL of Opti-MEM™ with the corresponding DMSO concentration.
-
Add 10 µL of the 2X tracer solution to all wells except the "no tracer" control wells. For the "no tracer" wells, add 10 µL of Opti-MEM™.
-
Gently mix the plate and incubate for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Prepare Substrate Solution:
-
Just before reading the plate, prepare the NanoBRET® Nano-Glo® Substrate solution according to the manufacturer's instructions. This typically involves diluting the substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™.
-
-
Assay Readout:
-
Add 25 µL of the prepared substrate solution to each well.
-
Read the plate within 10-20 minutes on a luminometer equipped with two filters: one for the donor emission (e.g., 450 nm) and one for the acceptor emission (e.g., 610 nm).
-
Data Analysis
-
Calculate the BRET Ratio: For each well, divide the acceptor emission signal (610 nm) by the donor emission signal (450 nm).
-
Normalize the Data:
-
Subtract the BRET ratio of the "no tracer" control from all other BRET ratios.
-
The BRET ratio of the "no inhibitor" control represents 100% target engagement by the tracer.
-
Express the BRET ratios of the compound-treated wells as a percentage of the "no inhibitor" control.
-
-
Generate a Dose-Response Curve: Plot the normalized BRET ratios against the logarithm of the compound concentration.
-
Determine the IC50: Fit the dose-response curve using a sigmoidal, four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
Mandatory Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
NanoBRET® Target Engagement Assay Workflow
Caption: Workflow of the NanoBRET® cellular target engagement assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
- 8. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 10. IRAK4-NanoLuc® Fusion Vector [promega.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Measuring the Potency of IRAK4-IN-24: A Detailed Guide to IC50 Determination
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of IRAK4-IN-24, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document provides detailed application notes and protocols for both biochemical and cell-based assays to accurately quantify the potency of this and similar kinase inhibitors.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune response. It acts as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target. This compound is a small molecule inhibitor designed to target the kinase activity of IRAK4, thereby blocking downstream inflammatory signaling. The accurate determination of its IC50 value is a crucial step in its preclinical characterization and further development.
This application note details two primary methodologies for measuring the IC50 of this compound: a direct biochemical assay measuring the inhibition of recombinant IRAK4 kinase activity and a cell-based assay quantifying the inhibition of downstream signaling events in a physiologically relevant context.
IRAK4 Signaling Pathway
Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., lipopolysaccharide [LPS] or IL-1β), the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1. Activated IRAK1 then dissociates from the complex and interacts with TRAF6, leading to the activation of downstream pathways, including NF-κB and MAP kinases, which ultimately drive the expression of pro-inflammatory cytokines.
Figure 1: Simplified IRAK4 Signaling Pathway
Protocol 1: Biochemical IC50 Determination of this compound
This protocol describes a luminescent kinase activity assay to measure the amount of ATP remaining after the kinase reaction. The inhibition of IRAK4 activity by this compound results in a higher ATP concentration, leading to a stronger luminescent signal.
Experimental Workflow
Figure 2: Workflow for Biochemical IC50 Determination
Materials and Reagents
| Reagent | Suggested Supplier | Catalog Number (Example) |
| Recombinant Human IRAK4 | BPS Bioscience | 40064 |
| Myelin Basic Protein (MBP) Substrate | BPS Bioscience | 78514 |
| ATP Solution (10 mM) | Promega | V912A |
| Kinase Assay Buffer (5x) | BPS Bioscience | 79334 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| This compound | N/A | N/A |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well white assay plates | Corning | 3572 |
Detailed Protocol
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor in 100% DMSO. A common starting range is from 10 mM down to 1 nM.
-
Further dilute the inhibitor solutions in 1x Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[1]
-
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water.
-
Prepare the Master Mix containing 1x Kinase Assay Buffer, ATP, and MBP substrate. The final concentrations in the reaction should be optimized, but a good starting point is 10-50 µM ATP and 0.2-0.5 mg/mL MBP.[1]
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of diluted recombinant IRAK4 enzyme (e.g., 2.5 ng/µL) to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the Master Mix to each well.
-
Incubate the plate at 30°C for 45-60 minutes.[1]
-
-
Detection:
-
Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Cell-Based IC50 Determination of this compound
This protocol measures the ability of this compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS).
Experimental Workflow
Figure 3: Workflow for Cell-Based IC50 Determination
Materials and Reagents
| Reagent | Suggested Supplier | Catalog Number (Example) |
| THP-1 cell line | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Lipopolysaccharide (LPS) | Sigma-Aldrich | L4391 |
| Human TNF-α ELISA Kit | R&D Systems | DTA00D |
| This compound | N/A | N/A |
| DMSO | Sigma-Aldrich | D2650 |
| 96-well cell culture plates | Corning | 3596 |
Detailed Protocol
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add 50 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control, add 50 µL of sterile PBS.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[2]
-
-
TNF-α Measurement:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis
-
Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - ((TNFα_Inhibitor - TNFα_Unstimulated) / (TNFα_Vehicle - TNFα_Unstimulated)))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Data Presentation
The quantitative data from these experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Summary of this compound IC50 Values
| Assay Type | Key Parameters Measured | IC50 (nM) | 95% Confidence Interval |
| Biochemical Assay | Inhibition of Kinase Activity | Value | Lower - Upper |
| Cell-Based Assay | Inhibition of TNF-α Secretion | Value | Lower - Upper |
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for determining the IC50 value of this compound. The biochemical assay offers a direct measure of the inhibitor's effect on the enzymatic activity of IRAK4, while the cell-based assay provides valuable insights into its potency in a more complex biological system. Accurate and consistent IC50 determination is fundamental for the continued development of this compound and other kinase inhibitors as potential therapeutics for a range of diseases.
References
Application Notes and Protocols: Preparing IRAK4-IN-X Stock Solutions for Cell Culture
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune response.[1][2] It functions as a key component of the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[3][4] This initiates a signaling cascade that leads to the activation of downstream transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[3][4] Due to its central role in inflammatory signaling, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers.[2][5]
The following application notes provide a detailed protocol for the preparation of stock solutions of a representative IRAK4 inhibitor, hereafter referred to as IRAK4-IN-X, for use in cell culture-based assays. Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results.
Disclaimer: The compound "Irak4-IN-24" is not a widely recognized designation. This protocol is provided for a representative IRAK4 inhibitor, "IRAK4-IN-X," and can be adapted for other similar small molecules. Always refer to the manufacturer's product data sheet for specific information regarding your compound.
Physicochemical Properties and Solubility
The following table summarizes the typical properties of a representative IRAK4 inhibitor. It is essential to consult the certificate of analysis for the specific batch of the compound being used.
| Property | Value | Source |
| Molecular Weight | 337.42 g/mol | [6] |
| Chemical Formula | C₁₉H₂₃N₅O | [6] |
| CAS Number | 1820787-94-7 (Example for IRAK4-IN-1) | [6] |
| Appearance | White to off-white solid | [7] |
| Solubility in DMSO | ≥ 4 mg/mL (≥ 11.85 mM) | [6][8] |
| Solubility in Water | Insoluble | [6][8] |
| Solubility in Ethanol | ~1 mg/mL | [6][8] |
Stock Solution Preparation Calculator
To prepare stock solutions of a desired molarity, use the following table to calculate the required volume of DMSO. The calculations are based on a molecular weight of 337.42 g/mol .
| Target Concentration | Mass of IRAK4-IN-X (mg) | Volume of DMSO to Add (mL) |
| 1 mM | 1 | 2.9637 |
| 5 | 14.8183 | |
| 10 | 29.6367 | |
| 5 mM | 1 | 0.5927 |
| 5 | 2.9637 | |
| 10 | 5.9273 | |
| 10 mM | 1 | 0.2964 |
| 5 | 1.4818 | |
| 10 | 2.9637 |
Experimental Protocols
Materials and Equipment
-
IRAK4-IN-X (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile, individually wrapped serological pipettes
-
Pipette controller
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal protective equipment (PPE): lab coat, gloves, safety glasses
-
Biological safety cabinet (BSC)
Protocol 1: Preparation of a 10 mM IRAK4-IN-X Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO.
-
Pre-dissolution Steps:
-
Before opening, bring the vial of powdered IRAK4-IN-X to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Dissolution:
-
In a biological safety cabinet, carefully weigh the desired amount of IRAK4-IN-X. For example, to prepare a 10 mM stock solution, weigh 1 mg of the compound.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Using a calibrated micropipette, add the calculated volume of sterile DMSO. For 1 mg of IRAK4-IN-X (MW: 337.42), add 296.4 µL of DMSO to achieve a 10 mM concentration.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure there are no visible particles. If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes.[9]
-
-
Sterilization (Optional):
-
While 100% DMSO is generally considered sterile and hostile to microbial growth, for long-term storage or particularly sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.[10][11] Be aware that some compounds may bind to the filter membrane, potentially reducing the final concentration.[10]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[11][12]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[8][13] The powdered compound can be stored at -20°C for up to 3 years.[8]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium.
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM IRAK4-IN-X stock solution at room temperature.
-
Briefly vortex the thawed aliquot to ensure homogeneity.
-
-
Dilution into Culture Medium:
-
Prepare the desired final concentration of IRAK4-IN-X by diluting the stock solution directly into pre-warmed cell culture medium.
-
It is recommended to perform serial dilutions if a very low final concentration is required.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% if possible.[12][14] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[15]
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of culture medium). This will result in a final DMSO concentration of 0.1%.
-
-
Application to Cells:
-
Mix the working solution gently by pipetting or swirling.
-
Remove the old medium from your cell culture plates and replace it with the medium containing the desired concentration of IRAK4-IN-X.
-
Safety Precautions
-
Always handle IRAK4-IN-X and DMSO in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet.
-
Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for IRAK4-IN-X and DMSO for detailed safety information.
Troubleshooting
-
Precipitation in stock solution: If the compound precipitates out of the DMSO solution upon storage, warm the aliquot to room temperature and vortex or sonicate to redissolve. Ensure fresh, anhydrous DMSO is used, as absorbed moisture can reduce solubility.[8][13]
-
Precipitation in culture medium: Some compounds may precipitate when diluted into aqueous solutions. To minimize this, add the DMSO stock solution to the culture medium dropwise while gently vortexing or swirling.[14][15] Performing serial dilutions in DMSO before the final dilution in medium can also help.[15]
Visualizations
Experimental Workflow
Caption: Workflow for preparing IRAK4-IN-X stock and working solutions.
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. captivatebio.com [captivatebio.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. selleckchem.com [selleckchem.com]
- 14. lifetein.com [lifetein.com]
- 15. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for IRAK4 Inhibition in a Murine Model of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][2] These pathways are integral to both innate and adaptive immune responses and are implicated in the pathogenesis of various inflammatory and autoimmune diseases, including psoriasis.[3] The inhibition of IRAK4 presents a promising therapeutic strategy for mitigating the inflammatory processes that drive psoriasis.[1][4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of an IRAK4 inhibitor in a murine model of psoriasis. While specific data for a compound designated "Irak4-IN-24" was not found in the reviewed literature, this document synthesizes findings from studies on other potent and selective IRAK4 inhibitors, such as GLPG2534 and compound 21, to provide a representative methodology.[1][2] The protocols and data presented herein are intended to guide researchers in the evaluation of IRAK4 inhibitors in a preclinical psoriasis model.
Signaling Pathway of IRAK4 in Psoriasis Pathogenesis
IRAK4 acts as a central node in the inflammatory cascade that contributes to the development of psoriasis. Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), or the IL-1 receptor by its ligand, a signaling complex known as the Myddosome is formed. This complex recruits and activates IRAK4, which in turn phosphorylates and activates IRAK1. This initiates a downstream signaling cascade leading to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines such as IL-6, TNF-α, IL-17, and IL-23, all of which are key drivers of psoriatic inflammation.[2][3][5]
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model
The imiquimod (IMQ)-induced psoriasis model is a widely used and robust model that recapitulates many of the key histopathological and immunological features of human psoriasis.[6]
Materials:
-
Animals: 8-12 week old BALB/c or C57BL/6 mice.
-
Imiquimod Cream: 5% Imiquimod cream (e.g., Aldara).
-
IRAK4 Inhibitor: (e.g., this compound) dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Vehicle Control: The same vehicle used for the IRAK4 inhibitor.
-
Positive Control (Optional): A known anti-psoriatic agent (e.g., Dexamethasone).[2]
-
Calipers for measuring skin and ear thickness.
-
Tools for tissue collection and processing.
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Shave the dorsal skin of the mice over a 2x2 cm area.
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin for 5-6 consecutive days.[2][7]
-
Drug Administration:
-
Administer the IRAK4 inhibitor orally (e.g., via gavage) at the desired doses (e.g., 3, 10, 30 mg/kg) once or twice daily.[7]
-
Administer the vehicle control to a separate group of mice.
-
Treatment should begin concurrently with or one day prior to the first imiquimod application and continue throughout the induction period.
-
-
Clinical Assessment:
-
Monitor the mice daily for signs of psoriasis, including erythema (redness), scaling, and thickness of the dorsal skin.
-
Score the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI).
-
Measure the ear and dorsal skin thickness daily using a caliper.
-
-
Endpoint Analysis:
-
On the final day of the experiment (e.g., day 6 or 7), euthanize the mice.
-
Collect skin and spleen tissue for further analysis.
-
Histology: Fix skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness, acanthosis, and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin or spleen tissue to measure the expression of key pro-inflammatory cytokines (e.g., IL-17A, IL-23, IL-6, TNF-α) using methods such as quantitative real-time PCR (qRT-PCR) or ELISA.[5][7]
-
Data Presentation
The following tables summarize representative quantitative data from studies utilizing IRAK4 inhibitors in murine psoriasis models.
Table 1: Effect of an IRAK4 Inhibitor on Skin and Ear Thickness in an IMQ-Induced Psoriasis Model.
| Treatment Group | Dose (mg/kg) | Change in Dorsal Skin Thickness (mm) | Change in Ear Thickness (mm) |
| Vehicle Control | - | 1.2 ± 0.2 | 0.15 ± 0.03 |
| IRAK4 Inhibitor | 3 | 0.8 ± 0.15 | 0.10 ± 0.02 |
| IRAK4 Inhibitor | 10 | 0.5 ± 0.1 | 0.07 ± 0.01 |
| IRAK4 Inhibitor | 30 | 0.3 ± 0.08 | 0.05 ± 0.01 |
| Dexamethasone | 1 | 0.4 ± 0.1 | 0.06 ± 0.01** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. Data is representative and synthesized from literature.[2][7] |
Table 2: Effect of an IRAK4 Inhibitor on Pro-inflammatory Cytokine mRNA Expression in Skin Tissue.
| Treatment Group | Dose (mg/kg) | Relative IL-17A mRNA Expression (Fold Change) | Relative IL-23 mRNA Expression (Fold Change) |
| Vehicle Control | - | 15.0 ± 2.5 | 20.0 ± 3.0 |
| IRAK4 Inhibitor | 10 | 7.5 ± 1.2 | 10.0 ± 1.5 |
| IRAK4 Inhibitor | 30 | 3.0 ± 0.5 | 4.0 ± 0.8 |
| *Data are presented as mean ± SEM relative to non-diseased control. *p < 0.05, *p < 0.01 compared to vehicle control. Data is representative and synthesized from literature.[1][5] |
Conclusion
The inhibition of IRAK4 has demonstrated significant efficacy in dampening the pathogenic processes in murine models of psoriasis.[1][4] Treatment with selective IRAK4 inhibitors leads to a marked reduction in skin inflammation, as evidenced by decreased skin and ear thickness and a reduction in the expression of key pro-inflammatory cytokines such as IL-17A and IL-23.[1][5] The protocols and data presented here provide a solid foundation for the preclinical evaluation of novel IRAK4 inhibitors like this compound for the treatment of psoriasis. These studies highlight IRAK4 as a central player in skin inflammatory processes and underscore the therapeutic potential of targeting this kinase in chronic inflammatory skin diseases.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ESDR350 - IRAK4 drives pathogenic processes in inflammatory skin diseases [morressier.com]
- 6. Effects of Imiquimod Application Durations on Psoriasis-like Lesions and Cytokine Expression in Mice | Biomedical Research and Therapy [bmrat.org]
- 7. Increland describes new IRAK-4 degradation inducers for psoriasis | BioWorld [bioworld.com]
Application Notes and Protocols for Validating IRAK4 Inhibition in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[1][3] Upon activation, IRAK4, considered the "master IRAK," phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[1][2][4]
Given its pivotal role, dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, including rheumatoid arthritis and lupus, as well as in certain cancers.[1][5][6] This makes IRAK4 a compelling therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.[1][5][7] Validating the efficacy and mechanism of action of IRAK4 inhibitors in primary human cells is a crucial step in preclinical drug development. These application notes provide a detailed overview and protocols for assessing IRAK4 inhibition in a physiologically relevant context.
IRAK4 Signaling Pathway
The canonical pathway for IRAK4 activation begins with ligand binding to a TLR or IL-1R, which triggers the recruitment of the adaptor protein MyD88.[8][9] MyD88, through its death domain, recruits IRAK4, which in turn recruits and phosphorylates other IRAK family members, primarily IRAK1.[1][2] This series of events leads to the formation of a larger signaling complex known as the Myddosome.[2][10] Activated IRAK1 then associates with TRAF6, an E3 ubiquitin ligase, leading to the activation of the TAK1 complex. TAK1 subsequently activates two major downstream pathways: the IKK complex, which leads to NF-κB activation, and the MAP kinase cascades (p38, JNK).[11] The culmination of this signaling is the transcription and release of inflammatory cytokines and chemokines.[8]
Caption: TLR/IL-1R signaling pathway highlighting the central role of IRAK4.
Experimental Workflow for Inhibitor Validation
A systematic workflow is essential for accurately validating IRAK4 inhibition. The process begins with the isolation of primary cells, followed by treatment with the inhibitor, stimulation to activate the IRAK4 pathway, and finally, analysis using various downstream functional and target engagement assays.
Caption: General experimental workflow for validating IRAK4 inhibitors.
Data Presentation: Quantitative Analysis
Summarizing results in a tabular format allows for clear comparison of inhibitor potency and efficacy across different assays.
Table 1: Comparative IC50 Values of IRAK4 Inhibitors
| Compound | Biochemical IRAK4 Kinase Assay (IC50, nM) | Cellular pIRAK1 Assay (IC50, nM) | PBMC TNF-α Release Assay (IC50, nM) |
| Inhibitor A (Test) | 5.2 | 45.8 | 60.1 |
| PF-06650833 (Ref.) | 2.5 | 30.5 | 42.3 |
| Emavusertib (Ref.) | 1.1 | 25.1 | 35.7 |
Note: Data are hypothetical examples for illustrative purposes. Reference compound values are based on literature approximations.[7][12][13]
Table 2: Effect of IRAK4 Inhibition on LPS-Induced Cytokine Production in PBMCs
| Treatment | TNF-α (pg/mL) ± SD | % Inhibition | IL-6 (pg/mL) ± SD | % Inhibition |
| Vehicle (Unstimulated) | 15 ± 5 | - | 25 ± 8 | - |
| Vehicle + LPS (100 ng/mL) | 2500 ± 150 | 0% | 4200 ± 210 | 0% |
| Inhibitor A (100 nM) + LPS | 550 ± 75 | 78% | 980 ± 90 | 77% |
| Inhibitor A (1000 nM) + LPS | 120 ± 40 | 95% | 350 ± 65 | 92% |
Note: Data are hypothetical examples.
Table 3: Phospho-Flow Cytometry Analysis of p38 MAPK Phosphorylation
| Treatment | Cell Population | % p-p38 Positive Cells | % Inhibition of Phosphorylation |
| Vehicle + LPS | CD14+ Monocytes | 65% | 0% |
| Inhibitor A (100 nM) + LPS | CD14+ Monocytes | 18% | 72% |
| Vehicle (Unstimulated) | CD14+ Monocytes | 3% | - |
Note: Data are hypothetical examples.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human PBMCs
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparin- or EDTA-containing tubes
-
Ficoll-Paque® PLUS or similar density gradient medium
-
Phosphate Buffered Saline (PBS), sterile
-
Complete RPMI 1640 medium: RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[14][15]
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Carefully dilute the whole blood 1:1 with sterile PBS at room temperature.
-
In a new 50 mL conical tube, add 15 mL of Ficoll-Paque medium.
-
Slowly and carefully layer 30-35 mL of the diluted blood on top of the Ficoll-Paque, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.[14]
-
Wash the isolated PBMCs by adding PBS to bring the volume to 45 mL. Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step one more time.
-
Resuspend the final cell pellet in complete RPMI 1640 medium.
-
Perform a cell count using a hemocytometer or automated cell counter with Trypan Blue to assess viability.
-
Seed the cells at the desired density (e.g., 1 x 10^6 cells/mL) in a tissue culture plate or flask and rest for at least 2-4 hours in a 37°C, 5% CO2 incubator before proceeding with experiments.[16]
Protocol 2: In Vitro Stimulation and Inhibition Assay
This protocol outlines the treatment of PBMCs with an IRAK4 inhibitor followed by stimulation with a TLR agonist.
Materials:
-
Isolated human PBMCs in complete RPMI 1640 medium
-
IRAK4 inhibitor stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Lipopolysaccharide (LPS) from E. coli (TLR4 agonist) or R848 (TLR7/8 agonist)
-
96-well tissue culture plates
Procedure:
-
Plate PBMCs at a density of 0.5 - 1 x 10^6 cells/well in a 96-well plate.
-
Prepare serial dilutions of the IRAK4 inhibitor in complete RPMI 1640 medium. Also prepare a vehicle control.
-
Pre-treat the cells by adding the diluted inhibitor or vehicle to the appropriate wells. The final DMSO concentration should be kept constant and low across all wells (e.g., ≤ 0.1%).
-
Incubate the plate for 1-2 hours at 37°C, 5% CO2.
-
Prepare the TLR agonist solution. A final concentration of 10-100 ng/mL for LPS is commonly used.[15][17]
-
Add the TLR agonist to all wells except for the unstimulated controls.
-
Incubate the plate for the desired time period based on the downstream assay:
-
After incubation, proceed to the desired downstream analysis protocol.
Protocol 3: Measurement of Cytokine Production by ELISA
This protocol describes the quantification of a specific cytokine (e.g., TNF-α) in culture supernatants.
Materials:
-
Supernatants collected from the inhibition assay (Protocol 2)
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human TNF-α DuoSet ELISA)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Following the stimulation period in Protocol 2, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the culture supernatants without disturbing the cell pellet. Store at -80°C or use immediately.
-
Perform the ELISA according to the manufacturer's specific instructions. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Blocking the plate to prevent non-specific binding. c. Adding standards, controls, and experimental supernatants to the wells. d. Adding a detection antibody. e. Adding a streptavidin-HRP conjugate. f. Adding a substrate solution (e.g., TMB) to develop color. g. Stopping the reaction with a stop solution.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control.
Protocol 4: Analysis of IRAK4 Pathway Phosphorylation by Phospho-Flow Cytometry
This protocol allows for the single-cell measurement of intracellular phosphorylated proteins, providing a direct readout of kinase activity in specific cell subsets.[18][19]
Materials:
-
Cells from the inhibition assay (Protocol 2)
-
BD Phosflow™ Fix Buffer I or equivalent (1.5-4% formaldehyde-based)
-
BD Phosflow™ Perm Buffer III or equivalent (ice-cold methanol)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14 for monocytes)
-
Fluorochrome-conjugated antibodies against intracellular phospho-proteins (e.g., Phospho-IRAK4 (Thr345/Ser346), Phospho-p38 MAPK).[20]
-
Staining buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Following the short stimulation period (15-60 min) in Protocol 2, immediately fix the cells by adding pre-warmed Fix Buffer directly to the wells to a final concentration of 1.5% formaldehyde.[21] Incubate for 10-15 minutes at 37°C.
-
Transfer cells to FACS tubes and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
Permeabilize the cells by resuspending the pellet in ice-cold Perm Buffer III (methanol). Incubate on ice for at least 30 minutes.[21]
-
Wash the cells twice with staining buffer to remove the methanol. Centrifuge at 500 x g for 5 minutes for each wash.
-
Resuspend the cells in a small volume of staining buffer containing the antibody cocktail (surface markers and intracellular phospho-specific antibodies).
-
Incubate for 60 minutes at room temperature in the dark.[19]
-
Wash the cells once with staining buffer.
-
Resuspend the cells in staining buffer for analysis on a flow cytometer.
-
Acquire data, gating on specific cell populations (e.g., CD14+ monocytes) and quantify the percentage of cells positive for the phospho-protein of interest or the median fluorescence intensity (MFI).[18]
Protocol 5: Cell Viability Assay
This protocol is essential to ensure that the observed reduction in cytokine production or signaling is due to specific target inhibition and not compound-induced cell death.
Materials:
-
Cells from the inhibition assay (Protocol 2)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Set up a parallel plate alongside the functional assay plate (Protocol 2) and treat with the same concentrations of inhibitor for the longest duration used (e.g., 24 hours).
-
After incubation, gently resuspend the cells in each well.
-
Mix a small aliquot of the cell suspension (e.g., 10 µL) with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells for each condition. A significant drop in viability in inhibitor-treated wells compared to the vehicle control indicates cytotoxicity.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 7. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 8. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 11. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28 [frontiersin.org]
- 17. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb (Alexa Fluor® 488 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Assessing IRAK4-IN-24 Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1][2] It functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3][4] Upon activation, IRAK4 is essential for the formation of the Myddosome complex, leading to the downstream activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[3] Given its pivotal role in inflammatory processes, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers.[2][5]
The efficacy of small molecule inhibitors targeting intracellular proteins like IRAK4 is fundamentally dependent on their ability to cross the cell membrane and engage with their target in the complex cellular environment.[5] Therefore, a thorough assessment of cell permeability is a crucial step in the preclinical development of any IRAK4 inhibitor, such as IRAK4-IN-24. Poor cell permeability can lead to a discrepancy between high biochemical potency and low cellular activity, ultimately resulting in clinical failure.
These application notes provide a comprehensive overview and detailed protocols for assessing the cell permeability of this compound. The methodologies described range from initial screening assays that measure passive diffusion to more complex cell-based assays that evaluate target engagement as a functional readout of intracellular drug concentration.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway. Understanding this pathway is crucial for designing and interpreting cellular assays for IRAK4 inhibitors.
Methods for Assessing Cell Permeability
The assessment of cell permeability can be approached through a tiered strategy, starting with simple, high-throughput in vitro models and progressing to more complex, physiologically relevant cellular assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability. It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment. This assay is particularly useful in early drug discovery for ranking compounds based on their passive diffusion characteristics.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Prepare the assay buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Assay Plate Preparation:
-
Coat the membrane of a 96-well PVDF filter plate (donor plate) with 5 µL of the lipid solution.
-
Add 300 µL of assay buffer to each well of a 96-well acceptor plate.
-
Prepare the dosing solution by diluting the this compound stock solution in the assay buffer to a final concentration of 100 µM.
-
-
Assay Procedure:
-
Add 150 µL of the this compound dosing solution to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for 5 hours with gentle shaking.
-
-
Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where: VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Table 1: Illustrative PAMPA Permeability Data for this compound
| Compound | Papp (x 10-6 cm/s) | Permeability Classification |
| This compound | 8.5 | High |
| Warfarin (High Permeability Control) | 10.2 | High |
| Atenolol (Low Permeability Control) | 0.5 | Low |
Note: Data presented are for illustrative purposes only.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used cell-based model that mimics the human intestinal epithelium.[6] Caco-2 cells, when grown on a semi-permeable membrane, differentiate into a polarized monolayer with tight junctions and express various transporter proteins.[6] This assay provides a more physiologically relevant measure of permeability, as it accounts for both passive diffusion and active transport mechanisms.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Assessing IRAK4 Functions in ABC DLBCL by IRAK4 Kinase Inhibition and Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Investigating Potential Off-Target Effects of Emavusertib (CA-4948)
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Emavusertib (CA-4948), a potent dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3). Due to the limited public information available for "Irak4-IN-24," this document focuses on the well-characterized compound Emavusertib to illustrate how to approach and manage potential off-target activities in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is Emavusertib (CA-4948) and what are its primary targets?
A1: Emavusertib (also known as CA-4948) is an orally bioavailable small molecule inhibitor. Its primary targets are Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key component in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, and FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[1][2][3][4]
Q2: What are the known off-target effects of Emavusertib?
A2: Kinome profiling studies have revealed that Emavusertib can inhibit other kinases besides IRAK4 and FLT3. At a concentration of 1 µM, significant inhibition (>50%) has been observed for several kinases, including members of the CDC-like kinase (CLK), dual-specificity tyrosine-regulated kinase (DYRK), and tropomyosin receptor kinase (Trk) families, as well as Haspin and NEK11.[5] Specifically, at 1 µM, FLT3, CLK1, CLK2, and CLK4 are inhibited by over 90%.[5]
Q3: What are the potential clinical implications of these off-target effects?
A3: The off-target activity of Emavusertib may contribute to both its therapeutic efficacy and its adverse effect profile. For instance, FLT3 inhibition is a key component of its anti-leukemic activity.[1][6] However, off-target effects can also lead to adverse events. In clinical trials of Emavusertib, rhabdomyolysis (a serious condition involving the breakdown of muscle tissue) has been reported as a dose-limiting toxicity.[7] While the exact mechanism is not fully elucidated, it is crucial for researchers to be aware of this potential side effect.
Q4: How can I assess the selectivity of Emavusertib in my experimental system?
A4: To determine the selectivity of Emavusertib in your specific cellular context, it is recommended to perform a kinase selectivity profiling assay. This typically involves testing the compound against a broad panel of purified kinases to determine the concentration at which it inhibits 50% of their activity (IC50). Commercial services and kits are available for comprehensive kinome screening.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with IRAK4 inhibition. | The phenotype may be due to the inhibition of an off-target kinase, such as FLT3 or a member of the CLK or DYRK families. | 1. Review the known off-target profile of Emavusertib (see Table 1).2. Use a more selective IRAK4 inhibitor as a control, if available.3. Perform knockdown/knockout experiments (e.g., using siRNA or CRISPR) for the suspected off-target kinase to see if it recapitulates the observed phenotype.4. Conduct a rescue experiment by overexpressing a drug-resistant mutant of the suspected off-target kinase. |
| Discrepancy between in vitro kinase assay results and cellular activity. | This could be due to differences in compound permeability, metabolism, or the presence of cellular factors that influence target engagement. | 1. Confirm cellular uptake and stability of Emavusertib.2. Perform a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement in intact cells.3. Titrate the concentration of Emavusertib in your cellular assays to establish a dose-response relationship. |
| Cell viability is significantly reduced at concentrations expected to be selective for IRAK4. | The observed cytotoxicity may be a result of combined inhibition of IRAK4 and off-target kinases, particularly FLT3 in relevant cell lines. | 1. Determine the IC50 for cell viability and compare it to the IC50 for IRAK4 and off-target kinase inhibition.2. Use a selective FLT3 inhibitor as a control to assess the contribution of FLT3 inhibition to the observed cytotoxicity.3. Consider using lower concentrations of Emavusertib that are more selective for IRAK4, if experimentally feasible. |
| In vivo experiments show unexpected toxicity. | The observed toxicity, such as weight loss or signs of muscle damage, could be related to the clinically reported adverse effect of rhabdomyolysis. | 1. Monitor animals for clinical signs of toxicity, including changes in weight, activity, and posture.2. At the end of the study, collect blood for analysis of muscle enzymes, such as creatine phosphokinase (CPK), to assess for muscle damage.3. Consider reducing the dose or dosing frequency of Emavusertib.4. Perform a thorough histopathological analysis of muscle tissue. |
Data Presentation
Table 1: Kinase Selectivity Profile of Emavusertib (CA-4948)
| Target | IC50 (nM) | % Inhibition @ 1 µM | Kinase Family | Notes |
| IRAK4 | 31.7 | 82% | TKL | Primary Target |
| FLT3 | - | >90% | RTK | Known dual target |
| CLK1 | - | >90% | CMGC | Off-target |
| CLK2 | - | >90% | CMGC | Off-target |
| CLK4 | - | >90% | CMGC | Off-target |
| DYRK1A | - | >50% | CMGC | Off-target |
| DYRK1B | - | >50% | CMGC | Off-target |
| TrkA | - | >50% | TK | Off-target |
| TrkB | - | >50% | TK | Off-target |
| Haspin | - | >50% | Other | Off-target |
| NEK11 | - | >50% | NEK | Off-target |
Data compiled from the Chemical Probes Portal.[5] IC50 values for off-target kinases are not publicly available; however, the percentage of inhibition at a 1 µM concentration is provided.
Experimental Protocols
1. Kinase Selectivity Profiling using a TR-FRET Assay (General Protocol)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining kinase inhibitor potency. The following is a generalized protocol based on the LanthaScreen™ Eu Kinase Binding Assay.
Materials:
-
Kinase of interest (e.g., purified recombinant human kinases)
-
Europium (Eu)-labeled anti-tag antibody (specific to the tag on the kinase, e.g., anti-GST, anti-His)
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
Test compound (Emavusertib) serially diluted in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Low-volume 384-well plates (black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Emavusertib in DMSO. A typical starting concentration for the highest dose would be 100 µM. Then, create an intermediate dilution of the compound in kinase buffer.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase of interest and the Eu-labeled antibody in kinase buffer. The final concentrations will need to be optimized for each kinase but are typically in the low nanomolar range.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer. The optimal concentration is often near the Kd of the tracer for the kinase.
-
Assay Assembly: In a 384-well plate, add the reagents in the following order:
-
5 µL of the diluted test compound or DMSO (for controls).
-
5 µL of the kinase/antibody mixture.
-
5 µL of the tracer solution.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (for the Europium donor) and ~665 nm (for the Alexa Fluor™ 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data to the controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with a saturating concentration of a known inhibitor).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cellular Target Engagement using NanoBRET™ Assay (General Protocol)
The NanoBRET™ assay is a proximity-based method that can be used to quantify compound binding to a specific protein target in living cells.
Materials:
-
Cells expressing the kinase of interest fused to a NanoLuc® luciferase.
-
NanoBRET™ tracer (a fluorescent ligand for the kinase).
-
Test compound (Emavusertib).
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate.
-
White, 96-well assay plates.
-
Luminometer capable of measuring filtered luminescence.
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein into a 96-well plate and incubate overnight.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of Emavusertib in Opti-MEM®.
-
Prepare the NanoBRET™ tracer at the desired concentration in Opti-MEM®.
-
Add the diluted compound to the wells, followed by the tracer.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.
-
Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to separately measure the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to controls and plot the normalized ratio against the inhibitor concentration to determine the IC50 value for target engagement in a cellular context.
-
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway and the point of inhibition by Emavusertib.
Experimental Workflow for Off-Target Profiling
Caption: A general experimental workflow for identifying and validating off-target effects of a kinase inhibitor.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe Emavusertib | Chemical Probes Portal [chemicalprobes.org]
- 6. carnabio.com [carnabio.com]
- 7. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in IRAK4 inhibitor experiments
Welcome to the technical support center for IRAK4 inhibitor experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your IRAK4 inhibitor experiments, helping you identify potential causes and implement effective solutions.
| Problem / Observation | Potential Cause | Suggested Solution |
| High variability in IC50 values between experiments. | 1. Reagent Inconsistency: Variations in enzyme activity, substrate concentration, or ATP levels. 2. Cell-Based Assay Variability: Differences in cell passage number, cell density, or stimulation conditions.[1] 3. Compound Instability: Degradation of the inhibitor in assay buffer or cell culture media. | 1. Reagent QC: Aliquot and store reagents at the recommended temperature. Perform regular quality control checks on enzyme activity. 2. Standardize Cell Culture: Use cells within a defined passage number range. Ensure consistent cell seeding density and agonist stimulation. 3. Compound Stability Check: Assess compound stability under experimental conditions using methods like HPLC. |
| Inhibitor is potent in biochemical assays but weak in cell-based assays. | 1. Poor Cell Permeability: The compound may not efficiently cross the cell membrane. 2. Compound Efflux: The inhibitor might be actively transported out of the cell by efflux pumps. 3. Off-Target Effects in Biochemical Assay: The inhibitor may not be as specific for IRAK4 as initially thought.[2][3] 4. IRAK4 Scaffold Function: The cell-based assay readout might be dependent on IRAK4's scaffolding role, which is not inhibited by a kinase inhibitor.[4][5][6] | 1. & 2. Permeability/Efflux Assays: Perform specific assays (e.g., Caco-2) to determine cell permeability and efflux liability. 3. Selectivity Profiling: Test the inhibitor against a panel of other kinases to determine its selectivity. 4. Proximal Target Engagement Assay: Use an assay that directly measures IRAK4 engagement in cells, such as an IRAK1 activation assay.[2][3] |
| Inconsistent inhibition of different downstream cytokines (e.g., IL-6 vs. IFNα). | 1. Differential Pathway Dependence: The signaling pathways leading to the production of different cytokines may have varying dependence on IRAK4 kinase activity.[1] 2. Cell Type-Specific Signaling: Different cell types within a mixed population (like in whole blood assays) may respond differently to the inhibitor.[7][8] | 1. Pathway Analysis: Investigate the specific signaling pathways leading to each cytokine in your experimental system. 2. Isolated Cell Experiments: Perform experiments on isolated cell populations to understand cell-specific inhibitor effects. |
| No inhibition of NF-κB or MAPK activation, despite potent IRAK4 kinase inhibition. | IRAK4 Kinase Activity Redundancy/Dispensability: For some TLR signaling, IRAK4's kinase activity is not essential for activating NF-κB and MAPK pathways; its scaffolding function is the critical component.[5] The kinase activities of IRAK1 and IRAK4 can be redundant for IL-1-mediated signaling.[9] | 1. Redefine Assay Endpoint: Shift focus to endpoints known to be dependent on IRAK4 kinase activity, such as the production of specific inflammatory cytokines.[5] 2. Assess Myddosome Formation: Use techniques like co-immunoprecipitation to see if the inhibitor disrupts the Myddosome complex, indicating an effect on the scaffolding function. |
| Variable results depending on the genetic background of cells or tissue. | IRAK4 Genetic Variants (SNPs): Single nucleotide polymorphisms in the IRAK4 gene can alter the protein's stability and structure, potentially affecting inhibitor binding and efficacy.[10] | 1. Genotype Samples: If using primary human cells or tissues, consider genotyping for known IRAK4 variants. 2. Use Defined Cell Lines: For initial screening, use well-characterized cell lines with a known IRAK4 genotype. |
Frequently Asked Questions (FAQs)
Q1: What are the key differences between a biochemical and a cell-based assay for IRAK4 inhibitors?
A1: Biochemical assays use purified, recombinant IRAK4 enzyme to measure the direct inhibition of its kinase activity, often by quantifying the production of ADP.[11][12] They are useful for determining direct potency (e.g., IC50) and for high-throughput screening. Cell-based assays measure the effect of the inhibitor on IRAK4 signaling within a living cell. Readouts can be proximal (e.g., phosphorylation of the direct substrate IRAK1) or distal (e.g., cytokine production).[2][3] These assays provide more physiologically relevant information, including data on cell permeability and engagement of the target in its native environment.
Q2: My inhibitor shows activity, but the results are not reproducible. What should I check first?
A2: Start by verifying the basics of your experimental setup. Ensure consistency in reagent preparation, storage, and handling. Check the stability of your inhibitor under the assay conditions. For cell-based assays, confirm the health and passage number of your cells, as well as the concentration and activity of your stimulus (e.g., LPS, IL-1β). Refer to the troubleshooting table above for more detailed guidance.
Q3: Why is it important to consider IRAK4's dual role as a kinase and a scaffold protein?
A3: IRAK4 has two main functions: its enzymatic (kinase) activity and its structural (scaffolding) role in assembling the Myddosome signaling complex.[4][5] Many small molecule inhibitors are designed to block only the kinase activity. However, the scaffolding function alone can be sufficient to propagate some downstream signals, such as NF-κB and MAPK activation.[5] This can lead to discrepancies between biochemical potency and cellular efficacy. Therefore, understanding whether your cellular phenotype of interest depends on the kinase, scaffold, or both functions is critical for interpreting results. For complete pathway inhibition, a degrader molecule (like a PROTAC) that removes the entire protein may be more effective than a simple kinase inhibitor.[6][13]
Q4: What are some common readouts for cell-based IRAK4 inhibitor assays?
A4: Common readouts include:
-
Proximal Readouts: Measuring the phosphorylation or activation of IRAK1, the direct substrate of IRAK4.[2][3]
-
Downstream Signaling: Assessing the activation of transcription factors like NF-κB (e.g., p65 phosphorylation) or MAP kinases (e.g., p38 phosphorylation).[5]
-
Functional Outputs: Quantifying the production and secretion of downstream inflammatory cytokines, such as TNFα, IL-6, or IFNα, using methods like ELISA.[1][3]
Q5: Can variations in the IRAK4 protein itself affect my experiment?
A5: Yes. Genetic variations, specifically single nucleotide polymorphisms (SNPs), in the IRAK4 gene can result in amino acid changes that affect the protein's stability and conformation.[10] These changes can potentially alter the binding affinity of an inhibitor, leading to variations in efficacy. This is particularly relevant when working with primary cells from different donors.[10]
Key Experimental Protocols
Standard Biochemical Kinase Assay (Transcreener® ADP² Assay)
This protocol is adapted from commercially available kits for measuring IRAK4 kinase activity.
Principle: This assay quantifies the ADP produced during the kinase reaction. An antibody selective for ADP competes with a fluorescent tracer, leading to a change in fluorescence polarization.[11]
Materials:
-
Recombinant human IRAK4
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)[11]
-
Test Inhibitor
-
Transcreener® ADP² FP Assay Kit (or similar)
-
384-well black plates
Procedure:
-
Prepare serial dilutions of the IRAK4 inhibitor in DMSO, then dilute in Kinase Reaction Buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare the enzyme/substrate mix: Dilute IRAK4 (e.g., to a final concentration of 7.5 nM) and MBP (e.g., to 0.1 µg/µL) in Kinase Reaction Buffer.[11] Add 5 µL to each well.
-
Prepare the ATP solution: Dilute ATP in Kinase Reaction Buffer (e.g., to a final concentration of 10 µM).[11]
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.[11]
-
Stop the reaction and detect ADP by adding the ADP Detection Mix as per the kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a fluorescence polarization plate reader.
-
Convert raw data to ADP formed using a standard curve and calculate IC50 values for the inhibitor.
Cellular IRAK1 Target Engagement Assay (Electrochemiluminescence-Based)
This protocol outlines a method to measure the direct engagement of IRAK4 by an inhibitor in a cellular context.
Principle: IRAK1 activation is dependent on IRAK4 kinase activity. This assay measures the level of activated IRAK1 in cell lysates following stimulation and inhibitor treatment.[2][3]
Materials:
-
THP-1 cells (or other suitable cell line)
-
Cell Culture Medium (e.g., RPMI-1640 + 10% FBS)
-
Stimulant (e.g., LPS or R848)
-
Test Inhibitor
-
Lysis Buffer
-
Anti-IRAK1 antibody
-
Detection system (e.g., ECL-based using a SULFO-TAG™ labeled detection antibody)
-
96-well plates
Procedure:
-
Seed THP-1 cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with serial dilutions of the IRAK4 inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for 15-30 minutes to activate the TLR/IRAK4 pathway.
-
Wash the cells with cold PBS and lyse them by adding Lysis Buffer.
-
Transfer the cell lysates to an appropriate assay plate (e.g., an MSD plate pre-coated with a capture antibody for IRAK1).
-
Incubate to allow the capture of IRAK1.
-
Wash the plate and add a labeled detection antibody that recognizes an activated form of IRAK1.
-
Incubate, wash, and add the Read Buffer.
-
Immediately read the plate on an electrochemiluminescence reader.
-
Analyze the data to determine the inhibitor's effect on IRAK1 activation and calculate IC50 values.
Visualizations
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
how to address poor oral bioavailability of Irak4-IN-24 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the in vivo application of IRAK4 inhibitors, focusing on the common issue of poor oral bioavailability.
Troubleshooting Guide
Researchers often encounter challenges with the in vivo efficacy of small molecule inhibitors due to poor oral bioavailability. This guide provides potential causes and solutions for issues you might be facing with your IRAK4 inhibitor, referred to here as IRAK4-IN-24.
Table 1: Troubleshooting Poor Oral Bioavailability of this compound
| Problem | Potential Cause | Recommended Solution/Experimental Approach |
| Low plasma exposure (Cmax and AUC) after oral dosing. | Poor aqueous solubility: The compound does not dissolve well in gastrointestinal (GI) fluids, limiting its absorption. Many kinase inhibitors are poorly soluble.[1][2] | Formulation Strategies: - Particle Size Reduction: Decrease the particle size through micronization or nanocrystallization to increase the surface area for dissolution.[3][4] - Amorphous Solid Dispersions (ASDs): Disperse the compound in a polymer matrix to create a higher energy amorphous form, which has better solubility.[5][6] - Lipid-Based Formulations: Dissolve the compound in oils, surfactants, or co-solvents. Self-emulsifying drug delivery systems (SEDDS) can form fine emulsions in the GI tract, enhancing absorption.[7][8] - Cyclodextrin Complexation: Encapsulate the drug molecule within a cyclodextrin complex to improve its solubility in water.[1][9] |
| High variability in plasma concentrations between individual animals. | Food effects: The presence or absence of food in the GI tract can significantly alter the absorption of the compound. A significant food effect was observed for the IRAK4 degrader KT-474, where a high-fat meal increased exposure.[10][11] | Standardize Dosing Conditions: - Administer the compound to fasted animals to reduce variability. - If a food effect is suspected, conduct a formal food effect study by dosing animals in both fasted and fed states. |
| High first-pass metabolism. | Rapid metabolism in the gut wall or liver: The compound is extensively metabolized before it can reach systemic circulation. | Prodrug Approach: Chemically modify the molecule to a prodrug form that is less susceptible to first-pass metabolism and is converted to the active drug in the body.[5] Co-administration with Metabolic Inhibitors: While not a formulation strategy for the final drug product, this can be used in preclinical studies to understand the extent of first-pass metabolism. |
| Poor membrane permeability. | The compound cannot efficiently cross the intestinal epithelium. This can be due to its physicochemical properties, such as high molecular weight or polarity. | Permeation Enhancers: Include excipients in the formulation that can transiently and safely increase the permeability of the intestinal membrane.[8] Structural Modification: If feasible in the drug discovery stage, modify the chemical structure to improve its permeability.[12] |
Frequently Asked Questions (FAQs)
Q1: Why might my IRAK4 inhibitor, this compound, exhibit poor oral bioavailability?
A1: Poor oral bioavailability for a small molecule inhibitor like this compound is often multifactorial but is commonly linked to:
-
Low Aqueous Solubility: Many kinase inhibitors are lipophilic and have low solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[2][7]
-
Poor Permeability: The drug may not be able to efficiently pass through the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestines or liver before it reaches systemic circulation.[2]
Q2: What are the general formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:[1][8][13]
-
Particle Size Reduction: Milling and micronization increase the surface area of the drug, which can improve the dissolution rate.[3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution.[5]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form microemulsions upon contact with GI fluids, improving drug solubilization and absorption.[7]
-
Cyclodextrin Complexation: Encapsulating the drug in cyclodextrin molecules can increase its solubility.[1][9]
Q3: How do I choose the most appropriate formulation strategy for this compound?
A3: The selection of a suitable formulation strategy depends on the physicochemical properties of your compound. A systematic approach is recommended.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Q4: What key pharmacokinetic parameters should I measure in my in vivo study?
A4: When assessing oral bioavailability, the key pharmacokinetic parameters to determine from plasma concentration-time data are:[14]
-
Cmax: The maximum observed plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to the intravenously (IV) administered dose. This requires both oral and IV dosing groups.
Table 2: Example Pharmacokinetic Data for Other IRAK4 Inhibitors (for reference)
| Compound | Species | Dose | Cmax | Tmax | AUC | Oral Bioavailability (F%) |
| Compound 19 (Benzolactam inhibitor) | Mouse | 1 mg/kg (oral) | N/A | N/A | N/A | 34%[15] |
| PF-06650833 | Rat | N/A | N/A | N/A | N/A | 34-50%[16] |
| KT-474 (PROTAC Degrader) | Mouse | N/A | Reached at 2 hours | N/A | N/A | N/A[17] |
| KT-474 (PROTAC Degrader) | Human | 600 mg | Exposure increased up to 2.57-fold with a high-fat meal. | N/A | N/A | N/A[10][11][18] |
| Note: This data is for other published IRAK4 inhibitors and is provided for comparative purposes only. "N/A" indicates data not available in the cited sources. |
Q5: Can you provide an overview of the IRAK4 signaling pathway?
A5: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical protein kinase in the innate immune system.[19] It acts as a master regulator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[20][21] Upon receptor activation, IRAK4 is recruited to the receptor complex and phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and the production of inflammatory cytokines.[22][23][24]
Caption: Simplified IRAK4 signaling pathway.
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the oral bioavailability of a formulated IRAK4 inhibitor.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of formulated this compound following oral administration in mice.
Materials:
-
This compound (formulated, e.g., in a SEDDS formulation)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Dosing Group Allocation: Randomly assign mice to different time-point groups (e.g., n=3-4 mice per time point). A separate group will be required for intravenous (IV) dosing to determine absolute bioavailability.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dose Administration:
-
Accurately weigh each mouse to calculate the precise dose volume.
-
Administer the formulated this compound via oral gavage at the desired dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via a suitable method, such as tail vein or retro-orbital sampling.
-
Place blood samples into EDTA-coated tubes and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to a new, labeled tube.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean plasma concentration at each time point.
-
Plot the mean plasma concentration versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.
-
If an IV group was included, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. lonza.com [lonza.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of KT-474, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. IRAK4 - Wikipedia [en.wikipedia.org]
- 20. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sinobiological.com [sinobiological.com]
- 22. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 23. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of IRAK4 Inhibitors in Cell Culture
Welcome to the Technical Support Center for researchers utilizing IRAK4 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate toxicity and navigate common challenges in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing high cytotoxicity with my IRAK4 inhibitor?
High cytotoxicity can stem from several factors:
-
Off-target effects: The inhibitor may be acting on other kinases or cellular targets, leading to unintended toxicity. It's crucial to consult kinase selectivity data for your specific inhibitor if available.
-
Solvent toxicity: The most common solvent for IRAK4 inhibitors, Dimethyl Sulfoxide (DMSO), can be toxic to cells, especially at higher concentrations and with prolonged exposure.[1][2][3][4][5] Most cell lines can tolerate DMSO concentrations up to 0.5%, but sensitive or primary cells may require concentrations below 0.1%.[1]
-
Inhibitor concentration: The concentration of the inhibitor may be too high, leading to on-target toxicity or exaggerated off-target effects.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. A concentration that is well-tolerated by one cell line may be highly toxic to another.
-
Compound instability: The inhibitor may degrade in culture media over time, producing toxic byproducts.
Q2: How can I reduce DMSO-related toxicity in my experiments?
To minimize DMSO's cytotoxic effects:
-
Use the lowest possible final concentration: Aim for a final DMSO concentration of ≤ 0.1% for sensitive cells and ≤ 0.5% for most robust cell lines.[1]
-
Prepare fresh dilutions: Avoid storing inhibitors in diluted aqueous solutions for extended periods. Prepare fresh dilutions from a concentrated DMSO stock for each experiment.
-
Include a vehicle control: Always include a control group of cells treated with the same final concentration of DMSO as your experimental groups. This allows you to differentiate between the effects of the inhibitor and the solvent.
-
Minimize exposure time: If possible, reduce the incubation time of your cells with the inhibitor- and DMSO-containing media.
Q3: My IRAK4 inhibitor is not showing the expected inhibitory effect. What could be the reason?
Several factors could contribute to a lack of efficacy:
-
Dual role of IRAK4: IRAK4 has both a kinase and a scaffolding function.[6] Many small molecule inhibitors only target the kinase activity. In some cell types and signaling pathways, the scaffolding function may be sufficient to propagate the signal, rendering a kinase inhibitor ineffective.[6][7]
-
Incorrect inhibitor concentration: The concentration used may be too low to achieve effective inhibition. It is important to perform a dose-response curve to determine the optimal concentration.
-
Cell permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Inhibitor degradation: The compound may be unstable in your cell culture conditions.
-
Cell line resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms.
Q4: How do I interpret the IC50 value of my IRAK4 inhibitor from a cytotoxicity assay?
The IC50 (half-maximal inhibitory concentration) in a cytotoxicity assay represents the concentration of the inhibitor that reduces the viable cell population by 50%. It's important to note that this value can be influenced by several factors, including the specific cytotoxicity assay used (e.g., MTT, LDH), the cell line, and the incubation time.[8][9] A low IC50 value indicates high potency in reducing cell viability, which could be due to on-target or off-target effects. It is crucial to compare the cytotoxicity IC50 with the biochemical IC50 for IRAK4 inhibition to understand the therapeutic window of the compound.
Troubleshooting Guides
Problem 1: High background signal in my cytotoxicity assay.
| Possible Cause | Solution |
| Contamination: | Microbial contamination can interfere with absorbance or fluorescence readings. Visually inspect your cultures for any signs of contamination. |
| Media components: | Phenol red or high serum concentrations in the culture media can contribute to background signal in some assays. Consider using phenol red-free media or reducing the serum concentration during the assay. |
| Incomplete cell lysis (LDH assay): | Ensure complete cell lysis in the maximum LDH release control wells by using an appropriate lysis buffer and sufficient incubation time. |
| Precipitation of inhibitor: | The inhibitor may be precipitating in the culture media, which can interfere with optical readings. Visually inspect the wells for any precipitate. If precipitation is observed, try preparing the inhibitor in a different solvent or at a lower concentration. |
Problem 2: Inconsistent or non-reproducible results.
| Possible Cause | Solution |
| Cell passage number: | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density: | Variations in the initial number of cells per well will lead to variability in the final readout. Ensure accurate and consistent cell counting and seeding. |
| Pipetting errors: | Inaccurate pipetting of cells, inhibitor, or assay reagents can introduce significant variability. Use calibrated pipettes and practice proper pipetting techniques. |
| Edge effects in multi-well plates: | Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Inhibitor stock solution degradation: | Repeated freeze-thaw cycles can degrade the inhibitor. Aliquot your stock solution into single-use volumes to maintain its stability. |
Problem 3: Discrepancy between biochemical assay and cell-based assay results.
| Possible Cause | Solution |
| Cell permeability: | The inhibitor may have poor membrane permeability, leading to lower potency in a cellular context.[10] |
| Efflux pumps: | Cells may actively pump the inhibitor out, reducing its intracellular concentration. This can be investigated using efflux pump inhibitors. |
| High intracellular ATP concentration: | The high concentration of ATP in cells can compete with ATP-competitive kinase inhibitors, reducing their apparent potency compared to a biochemical assay with lower ATP concentrations. |
| Scaffolding function of IRAK4: | As mentioned in the FAQs, the scaffolding function of IRAK4 may still be active even when the kinase domain is inhibited, leading to a weaker effect in cells compared to the potent inhibition observed in a purely enzymatic assay.[6][7] Consider using a proteolysis-targeting chimera (PROTAC) to degrade the entire IRAK4 protein if the scaffolding function is a concern.[11] |
Quantitative Data
The following table summarizes the in vitro potency of several commonly used IRAK4 inhibitors. Note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| PF-06650833 | IRAK4 | Biochemical | 0.52 | [12] |
| PF-06650833 | IRAK4 | Cell-based (TNF release) | 2.4 | [13] |
| BAY-1834845 | IRAK4 | Biochemical | 3.55 | [12] |
| CA-4948 | IRAK4 | Cell-based (TNFα release) | Not specified, but potent | [14] |
| BAY1834845 | IRAK4 | Biochemical (1 mM ATP) | 212 | [15] |
| BAY1834845 | IRAK4 | Cell-based (LPS-induced TNFα release in THP-1) | 2300 | [15] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted from standard MTT assay procedures and is designed to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
IRAK4 inhibitor
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the IRAK4 inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
IRAK4 inhibitor
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Untreated cells that will be lysed.
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Induce Maximum LDH Release: 45 minutes before the end of the incubation, add 10 µL of lysis buffer to the maximum LDH release control wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
Visualizations
Caption: Simplified IRAK4 signaling pathway upon TLR/IL-1R activation.
Caption: General workflow for assessing IRAK4 inhibitor cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity observations.
References
- 1. lifetein.com [lifetein.com]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to IRAK4 Inhibition in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to IRAK4 inhibition in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to IRAK4 inhibitors in cancer cells?
A1: Resistance to IRAK4 inhibitors can arise from several mechanisms, including:
-
Compensatory Signaling Pathways: Upon inhibition of IRAK4, cancer cells may activate parallel or downstream signaling pathways to maintain survival and proliferation. A key compensatory mechanism is the activation of IRAK1, a close homolog of IRAK4.[1][2] Inhibition of IRAK4 can lead to the overexpression and activation of IRAK1, which can then continue to drive pro-survival signaling.[1]
-
Activation of Parallel Pro-Survival Pathways: In B-cell malignancies, the B-cell receptor (BCR)/Bruton's tyrosine kinase (BTK) pathway acts in parallel to the TLR/IRAK4 pathway to activate NF-κB.[3][4] Continued signaling through the BCR/BTK pathway can confer resistance to IRAK4 inhibitors.
-
Adaptive Resistance: Cancer cells can develop adaptive resistance to other targeted therapies, such as FLT3 inhibitors in Acute Myeloid Leukemia (AML), by upregulating the TLR/IRAK4 signaling pathway.[3][4]
-
Genetic Alterations in IRAK4: Single nucleotide polymorphisms (SNPs) and mutations in the IRAK4 gene can alter the protein's structure and stability, potentially reducing the binding affinity and efficacy of inhibitors.[5][6]
-
IRAK4 Isoform Expression: In myelodysplastic syndromes (MDS) and AML, the expression of a longer, hypermorphic isoform of IRAK4 (IRAK4-L), often associated with spliceosome mutations (e.g., SF3B1, U2AF1), is linked to sensitivity to IRAK4 inhibitors.[3][4][7] Conversely, the expression of the shorter, hypomorphic IRAK4-S isoform may contribute to resistance.[4]
-
Tumor Microenvironment-Mediated Resistance: In solid tumors like pancreatic ductal adenocarcinoma (PDAC), IRAK4 signaling within the tumor microenvironment can drive T-cell exhaustion and resistance to checkpoint immunotherapy.[8][9][10]
Q2: My cancer cell line shows initial sensitivity to an IRAK4 inhibitor but then develops resistance. What should I investigate first?
A2: A common cause of acquired resistance is the upregulation of compensatory signaling pathways. We recommend investigating the following:
-
Assess IRAK1 Activation: Perform a Western blot to check for increased expression and phosphorylation of IRAK1 in the resistant cells compared to the sensitive parental cells.
-
Evaluate BTK Pathway Activity: In B-cell malignancy models, assess the phosphorylation status of BTK and downstream effectors to determine if this parallel pathway is activated.
-
Sequence the IRAK4 gene: To rule out the acquisition of resistance-conferring mutations in the drug-binding site.
Q3: Are there combination therapies that can overcome resistance to IRAK4 inhibitors?
A3: Yes, several combination strategies have shown promise in preclinical and clinical studies:
-
Dual IRAK1/IRAK4 Inhibition: Combining an IRAK4 inhibitor with an IRAK1 inhibitor, or using a dual IRAK1/4 inhibitor, can overcome resistance mediated by IRAK1 activation.[1][2]
-
Combination with BTK Inhibitors: In B-cell lymphomas, combining IRAK4 inhibitors with BTK inhibitors like ibrutinib has shown synergistic effects.[3][4][7]
-
Combination with FLT3 Inhibitors: In AML with FLT3 mutations, co-treatment with IRAK4 and FLT3 inhibitors can prevent or overcome adaptive resistance.[3]
-
Combination with Checkpoint Inhibitors: In solid tumors like PDAC, IRAK4 inhibition can remodel the tumor microenvironment and enhance the efficacy of checkpoint inhibitors.[8][9][10]
-
Combination with Chemotherapy: IRAK signaling has been implicated in chemoresistance, and its inhibition can restore sensitivity to various chemotherapeutic agents.[4]
Troubleshooting Guides
Problem 1: Decreased efficacy of an IRAK4 inhibitor in a long-term culture of a sensitive cancer cell line.
| Possible Cause | Recommended Action | Expected Outcome |
| Upregulation of IRAK1 | Perform Western blot for total and phosphorylated IRAK1. | Increased p-IRAK1/total IRAK1 ratio in resistant cells. |
| Treat with a dual IRAK1/IRAK4 inhibitor (e.g., KME-2780) or a combination of selective inhibitors. | Restoration of sensitivity and induction of apoptosis. | |
| Activation of BTK pathway (B-cell lines) | Perform Western blot for total and phosphorylated BTK. | Increased p-BTK/total BTK ratio in resistant cells. |
| Combine the IRAK4 inhibitor with a BTK inhibitor (e.g., ibrutinib). | Synergistic anti-proliferative effect. | |
| Acquisition of IRAK4 mutation | Sequence the IRAK4 gene from resistant cells. | Identification of mutations in the kinase domain or ATP-binding site. |
| Test alternative IRAK4 inhibitors with different binding modes. | Potential to find an inhibitor that is effective against the mutant protein. |
Problem 2: Lack of response to an IRAK4 inhibitor in a new cancer cell line.
| Possible Cause | Recommended Action | Expected Outcome |
| Low or absent expression of IRAK4-L isoform (MDS/AML) | Perform RT-PCR to determine the relative expression of IRAK4-L and IRAK4-S isoforms. | Predominant expression of IRAK4-S in non-responsive cell lines. |
| Screen cell lines with known spliceosome mutations (SF3B1, U2AF1) which are correlated with IRAK4-L expression. | Higher sensitivity in cell lines expressing IRAK4-L. | |
| Presence of pre-existing IRAK4 genetic variants | Sequence the IRAK4 gene. | Identification of SNPs that may affect inhibitor binding.[5] |
| Utilize bioinformatics tools to predict the impact of the identified variant on drug binding. | Understanding of the potential for intrinsic resistance. | |
| Dominant parallel survival pathway | Perform a kinome-wide activity screen or phosphoproteomics to identify active survival pathways. | Identification of alternative therapeutic targets. |
| Test combinations of the IRAK4 inhibitor with inhibitors of the identified dominant pathway. | Potential for synergistic or additive effects. |
Quantitative Data Summary
Table 1: IC50 Values of IRAK1/4 Inhibitors
| Compound | Target(s) | Cell Line/Model | IC50 | Reference |
| KME-2780 | IRAK1 / IRAK4 | Human AML cell lines | IRAK1: 32 nM, IRAK4: 0.9 nM | [1] |
| KME-3859 | IRAK4 | Human AML cell lines | IRAK4: 5 nM, IRAK1: >500 nM | [1] |
| CA-4948 (Emavusertib) | IRAK4 | - | < 50 nM | [11] |
| BMS-986126 | IRAK4 | - | 5.3 nM | [11] |
Key Experimental Protocols
Protocol 1: Western Blot for IRAK1 and BTK Activation
-
Cell Lysis: Lyse sensitive and resistant cancer cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-IRAK1 (Thr209)
-
Total IRAK1
-
Phospho-BTK (Tyr223)
-
Total BTK
-
GAPDH or β-actin (loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: Cell Viability Assay for Synergy Analysis
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose matrix of the IRAK4 inhibitor and the combination drug (e.g., BTK inhibitor). Include single-agent controls and a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS) and measure luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 8. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK4 Signaling Drives Resistance to Checkpoint Immunotherapy in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Species-Specific Activity of IRAK4 Inhibitors
This technical support center provides guidance for researchers encountering differences in the activity of IRAK4 inhibitors, such as Irak4-IN-24, between human and mouse cells. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly different cellular responses to our IRAK4 inhibitor in human and mouse cell lines. Is this expected?
A1: Yes, observing differential activity of IRAK4 inhibitors between human and mouse cells is expected due to fundamental species-specific differences in the Toll-like receptor (TLR) signaling pathway.[1][2] Key differences include the utilization of IRAK family members, the requirement of IRAK4 kinase activity, and the kinetics of protein-protein interactions within the signaling cascade.[1][2]
Q2: What are the primary differences in IRAK4 signaling between human and mouse cells?
A2: The main differences are:
-
IRAK Isoform Predominance: In mouse macrophage cell lines like RAW 264.7, both IRAK2 and IRAK4 are crucial for MyD88-dependent TLR signaling. In contrast, the human macrophage cell line THP-1 predominantly relies on IRAK1.[2]
-
Requirement for IRAK4 Kinase Activity: In murine macrophages, the kinase activity of IRAK4 is essential for activating NF-κB and MAPK pathways. However, in human monocytes, the scaffolding function of IRAK4 is sufficient for NF-κB and MAPK activation, while the kinase activity is primarily required for the activation of IRF5.[3][4]
-
MyD88-IRAK4 Interaction: The interaction between MyD88 and IRAK4 is more rapid and sustained in mouse macrophages. In human macrophages, this interaction forms more slowly and is more transient.[1][2]
-
Cross-Species Functionality: Human IRAK4 cannot rescue TLR-dependent signaling in mouse macrophages lacking endogenous IRAK4, and vice-versa, indicating a species-specific functional incompatibility.[1]
Q3: How do these signaling differences impact the efficacy of an IRAK4 inhibitor?
A3: These differences can lead to varied inhibitor efficacy. An inhibitor targeting the kinase activity of IRAK4 might show a profound effect on a broad range of inflammatory responses in mouse cells. In human cells, the same inhibitor's effects might be more restricted to pathways dependent on IRAK4 kinase activity, such as IRF5 activation, with less impact on NF-κB and MAPK activation.[3][4]
Troubleshooting Guide
Issue: An IRAK4 kinase inhibitor (e.g., this compound) effectively blocks cytokine production in mouse macrophages but has a weaker or different effect in human monocytes.
Potential Causes and Troubleshooting Steps:
-
Fundamental Pathway Differences:
-
Explanation: As detailed in the FAQs, the reliance on IRAK4's kinase versus scaffolding function differs between species. Your inhibitor likely targets the kinase activity, which is less critical for some key downstream pathways in human cells.
-
Recommendation:
-
Assess a broader range of downstream readouts. In human cells, measure the activation of IRF5 and the expression of IRF5-dependent genes in addition to NF-κB and MAPK pathway markers.
-
Consider using cell lines where IRAK4 kinase activity is known to be critical for the phenotype you are studying.
-
-
-
Differential Inhibitor Potency (IC50):
-
Explanation: The binding affinity of your inhibitor might differ between human and mouse IRAK4 orthologs.
-
Recommendation:
-
Perform in vitro kinase assays using recombinant human and mouse IRAK4 to determine and compare the IC50 values.
-
Conduct cellular thermal shift assays (CETSA) in both human and mouse cells to confirm target engagement in a cellular context.
-
-
-
Experimental System Variability:
-
Explanation: Differences in cell culture conditions, passage number, and stimulation protocols can contribute to variability.
-
Recommendation:
-
Standardize experimental protocols across both human and mouse cell lines as much as possible. This includes ligand concentrations, stimulation times, and cell densities.
-
Ensure the purity and activity of the TLR ligands used for stimulation.
-
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for discrepant IRAK4 inhibitor activity.
Data Presentation
Table 1: Summary of Key Differences in IRAK4 Signaling Between Human and Mouse Macrophages/Monocytes
| Feature | Human Cells (e.g., THP-1, primary monocytes) | Mouse Cells (e.g., RAW 264.7, BMDMs) | Reference |
| Predominant IRAK for TLR Signaling | IRAK1 | IRAK2 and IRAK4 | [2] |
| Requirement of IRAK4 Kinase Activity for NF-κB/MAPK Activation | Scaffolding function is sufficient; kinase activity is dispensable. | Kinase activity is essential. | [2][3] |
| Requirement of IRAK4 Kinase Activity for IRF5 Activation | Kinase activity is critical. | Not the primary described role. | [4] |
| MyD88-IRAK4 Interaction Kinetics | Slower formation, more transient. | Rapid and sustained. | [1][2] |
Experimental Protocols
Protocol 1: Assessment of NF-κB Activation by Western Blot
-
Cell Culture and Treatment: Plate human (e.g., THP-1) or mouse (e.g., RAW 264.7) macrophages at a density of 1x10^6 cells/well in a 6-well plate.
-
Inhibitor Pre-treatment: Pre-incubate cells with this compound or vehicle control for 1 hour.
-
Stimulation: Stimulate cells with a TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8) for 30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot:
-
Separate 20-30 µg of protein lysate on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
Signaling Pathway Diagrams
Caption: Simplified IRAK4 signaling pathway in human monocytes.
Caption: Simplified IRAK4 signaling pathway in mouse macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. Species-specific TLR signaling—insight into human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Target Engagement of Irak4-IN-24 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to confirm the cellular target engagement of Irak4-IN-24, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By objectively comparing its performance with other known IRAK4 inhibitors, this document serves as a valuable resource for researchers in immunology, inflammation, and drug discovery.
Introduction to IRAK4 and its Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It functions as a key mediator downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), initiating signaling cascades that lead to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[1][2][3][4] Given its pivotal role in inflammatory responses, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers.[2][5][6]
This compound is a potent inhibitor of IRAK4.[7][8][9] Confirming that a compound like this compound engages its intended target within a complex cellular environment is a critical step in preclinical drug development. This guide outlines key experimental methodologies to assess the cellular target engagement of this compound and provides a comparative framework against other well-characterized IRAK4 modulators, including the small molecule inhibitor PF-06650833 and the targeted protein degrader KT-474.
IRAK4 Signaling Pathway
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form the Myddosome complex. Within this complex, IRAK4 becomes activated and phosphorylates IRAK1. Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading to the activation of downstream kinases like TAK1, and ultimately the IKK complex, resulting in NF-κB activation and inflammatory gene expression.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 7. This compound - Immunomart [immunomart.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | IRAK4抑制剂 | MCE [medchemexpress.cn]
A Comparative Guide to IRAK4 Kinase Inhibitors: PF-06650833 vs. Other Preclinical Compounds
Introduction:
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][2] Upon activation, IRAK4 plays a pivotal role in the assembly of the Myddosome signaling complex, leading to the activation of downstream pathways, including NF-κB and MAPK, which drive the production of pro-inflammatory cytokines.[2][3] Given its central role in innate immunity, IRAK4 has emerged as a high-priority therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.
This guide provides a comparative overview of two IRAK4 inhibitors. The first, PF-06650833 (Zimlovisertib) , is a potent, selective, and clinically investigated small molecule. The second compound for comparison is IRAK-4 protein kinase inhibitor 2 . It is important to note that while the initial topic specified "Irak4-IN-24," a thorough review of publicly available scientific literature did not yield quantitative potency data or detailed experimental protocols for a compound with this specific identifier. Therefore, "IRAK-4 protein kinase inhibitor 2" is used as a representative example of a commercially available, less potent preclinical tool compound to provide a meaningful comparison.
Quantitative Data Presentation: Potency Comparison
The following table summarizes the reported potency of PF-06650833 and IRAK-4 protein kinase inhibitor 2 against their primary target, IRAK4.
| Parameter | PF-06650833 (Zimlovisertib) | IRAK-4 protein kinase inhibitor 2 |
| Primary Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) |
| Assay Type | Biochemical (Cell-Free Enzyme Assay) | Biochemical (Enzyme Activity Assay) |
| IC₅₀ Value | 0.2 nM [4][5] | 4,000 nM (4 µM) [6][7] |
| Assay Type | Cell-Based (Human PBMC Assay) | Not Publicly Available |
| IC₅₀ Value | 2.4 nM [4] | Not Publicly Available |
Signaling Pathway Visualization
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Ligand binding to these receptors initiates the formation of the Myddosome complex, where IRAK4 is activated and subsequently phosphorylates IRAK1. This phosphorylation event triggers a downstream cascade involving TRAF6, ultimately leading to the activation of transcription factors like NF-κB and the expression of inflammatory genes.
Caption: IRAK4 signaling cascade from receptor activation to gene expression.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing potency data. Below are the protocols used to assess the inhibitory activity of PF-06650833, followed by a general protocol applicable to other kinase inhibitors.
Protocols for PF-06650833
1. Biochemical (Cell-Free) Kinase Assay: The enzymatic potency of PF-06650833 was determined using a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA).[8]
-
Enzyme: Activated full-length human IRAK4 protein.
-
Substrate: A biotinylated peptide substrate.
-
ATP Concentration: The assay was conducted at the ATP Kₘ for IRAK4 (600 µM) to ensure competitive binding could be accurately measured.
-
Procedure: The kinase reaction was initiated by adding ATP to a mixture of the IRAK4 enzyme, peptide substrate, and varying concentrations of PF-06650833. The reaction was allowed to proceed for a set time at room temperature.
-
Detection: The reaction was stopped, and the phosphorylated substrate was detected using a europium-labeled anti-phosphoserine/threonine antibody. The fluorescence signal, proportional to kinase activity, was measured.
-
Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
2. Cell-Based Human PBMC Assay: Cellular potency was evaluated by measuring the inhibition of cytokine production in primary human immune cells.[8]
-
Cells: Human peripheral blood mononuclear cells (PBMCs) were isolated from the whole blood of healthy donors.
-
Stimulus: The TLR7/8 agonist R848 was used to stimulate the IRAK4 pathway, leading to the production of Tumor Necrosis Factor-alpha (TNFα).
-
Procedure: PBMCs were pre-incubated with a serial dilution of PF-06650833 before stimulation with R848.
-
Detection: After an incubation period, the cell culture supernatant was collected, and the concentration of TNFα was quantified using a validated immunoassay (e.g., ELISA or Meso Scale Discovery).
-
Analysis: IC₅₀ values were determined by plotting the percentage of TNFα inhibition against the inhibitor concentration.
General Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors, applicable to the evaluation of compounds like PF-06650833 and IRAK-4 protein kinase inhibitor 2.
Caption: Standard workflow for in vitro kinase inhibitor characterization.
Conclusion
The comparison between PF-06650833 and IRAK-4 protein kinase inhibitor 2 highlights a significant disparity in potency. PF-06650833 is an exceptionally potent inhibitor of IRAK4, with inhibitory concentrations in the sub-nanomolar and low-nanomolar range in biochemical and cellular assays, respectively.[4][9] Its high potency and selectivity are hallmarks of a compound designed for clinical development and therapeutic use. In contrast, IRAK-4 protein kinase inhibitor 2, with a micromolar IC₅₀ value, is thousands-fold less potent.[6][7] This significant difference underscores its probable utility as a research tool for in vitro studies to probe the IRAK4 pathway, rather than as a candidate for therapeutic development. This guide demonstrates the critical importance of quantitative, data-driven comparisons in the evaluation of kinase inhibitors for research and drug development professionals.
References
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. IRAK-4 protein kinase inhibitor 2 | CymitQuimica [cymitquimica.com]
- 8. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of IRAK4 Inhibition In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical mediator in innate immune signaling, making it a compelling target for the development of novel anti-inflammatory therapeutics.[1][2] Its central role in the downstream signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs) positions it as a key driver of pro-inflammatory cytokine production.[3][4] This guide provides a comparative overview of the in vivo validation of IRAK4 inhibitors, offering insights into their anti-inflammatory efficacy and the experimental frameworks used for their evaluation. While specific data for "Irak4-IN-24" is not publicly available, this guide will focus on other well-characterized IRAK4 inhibitors with published in vivo data, providing a valuable benchmark for researchers in the field.
The IRAK4 Signaling Pathway: A Central Hub in Inflammation
IRAK4 functions as a serine/threonine kinase that plays a pivotal role in the MyD88-dependent signaling pathway, which is activated by a wide range of inflammatory stimuli. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to its autophosphorylation and activation.[5] Activated IRAK4 then phosphorylates other members of the IRAK family, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[1] These transcription factors drive the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[3]
Comparative In Vivo Efficacy of IRAK4 Inhibitors
The anti-inflammatory potential of several IRAK4 inhibitors has been demonstrated in various preclinical models of inflammatory diseases. These studies provide crucial validation of IRAK4 as a therapeutic target and offer a framework for evaluating novel compounds.
| Inhibitor | Animal Model | Key Findings | Reference |
| PF-06650833 | Rat Collagen-Induced Arthritis (CIA) | Protected rats from CIA. | [6][7] |
| Mouse Pristane-Induced Lupus | Reduced circulating autoantibody levels. | [6][7] | |
| MRL/lpr Mouse Model of Lupus | Reduced circulating autoantibody levels. | [6][7] | |
| KT-474 (PROTAC Degrader) | Mouse LPS-Induced Acute Inflammation | Potently degrades IRAK4 and inhibits LPS/R848-driven IL-6 production. The inhibitory effect is maintained after compound removal, suggesting prolonged efficacy. | [8] |
| Benzolactam Inhibitor (Compound 19) | Mouse model with TLR7/8 agonist (R848) stimulation | Achieved robust in vivo inhibition of disease-relevant cytokines. | [3] |
| Quinazoline-based Inhibitors | TLR7-driven model of inflammation | Demonstrated in vivo activity with oral dosing. | [9] |
| IRAK1/4 Inhibitor | Diabetic Rat Model | Inactivation of IRAK4 exerted a protective effect on vascular smooth muscle cell differentiation and inhibited inflammation. | [10] |
Experimental Protocols for In Vivo Validation
A standardized workflow is essential for the robust in vivo validation of IRAK4 inhibitors. The following diagram outlines a typical experimental process, from model selection to data analysis.
Detailed Methodologies
1. Collagen-Induced Arthritis (CIA) in Rats (as used for PF-06650833)
-
Induction: Male Lewis rats are immunized with an emulsion of bovine type II collagen in complete Freund's adjuvant. A booster injection is given on day 7.
-
Treatment: Dosing with the IRAK4 inhibitor or vehicle is typically initiated before or at the onset of clinical signs of arthritis.
-
Assessment: Disease progression is monitored by scoring paw swelling. At the end of the study, joint tissues are collected for histopathological analysis to assess inflammation, cartilage damage, and bone resorption. Blood samples can be analyzed for inflammatory cytokines and autoantibodies.[6][7]
2. Lipopolysaccharide (LPS)-Induced Inflammation in Mice (as used for KT-474)
-
Induction: Mice are challenged with an intraperitoneal (IP) injection of LPS.
-
Treatment: The IRAK4 inhibitor or vehicle is administered prior to the LPS challenge.
-
Assessment: Blood samples are collected at various time points after LPS injection to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or other immunoassays. This model is useful for evaluating the acute anti-inflammatory effects of a compound.[8]
3. TLR7/8 Agonist (R848)-Induced Cytokine Release in Mice (as used for a benzolactam inhibitor)
-
Induction: Mice are treated with the TLR7/8 agonist R848 to stimulate the production of various cytokines, including IFNα, TNFα, and IL-6.[3]
-
Treatment: The IRAK4 inhibitor or vehicle is administered prior to R848 stimulation.
-
Assessment: Blood is collected to measure the levels of the induced cytokines, providing a measure of the inhibitor's ability to block TLR7/8-mediated inflammation.[3]
Conclusion
The in vivo validation of IRAK4 inhibitors has consistently demonstrated their potential in mitigating inflammatory responses across a range of preclinical models. While the specific compound "this compound" remains to be characterized in the public domain, the data from other IRAK4 inhibitors like PF-06650833 and KT-474 provide a strong rationale for the continued development of this class of anti-inflammatory agents. The experimental protocols outlined in this guide offer a robust framework for the preclinical evaluation of novel IRAK4 inhibitors, enabling a thorough assessment of their therapeutic potential. As research progresses, the development of potent and selective IRAK4 inhibitors holds significant promise for the treatment of a wide spectrum of inflammatory and autoimmune diseases.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 7. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. [vivo.weill.cornell.edu]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Identification of quinazoline based inhibitors of IRAK4 for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relation between anti-atherosclerotic effects of IRAK4 and modulation of vascular smooth muscle cell phenotype in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Dual Inhibitors of IRAK1 and IRAK4
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 Receptor-Associated Kinases (IRAKs) are critical mediators of innate immune signaling downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Among the four IRAK family members, IRAK1 and IRAK4 are active kinases that play a pivotal role in the activation of downstream signaling pathways, leading to the production of inflammatory cytokines. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and certain cancers. Consequently, both IRAK1 and IRAK4 have emerged as attractive therapeutic targets.
Recent evidence suggests that the dual inhibition of both IRAK1 and IRAK4 may offer a more profound and sustained therapeutic effect compared to the selective inhibition of either kinase alone.[1][2] This is attributed to the potential for functional redundancy and compensatory signaling mechanisms between the two kinases.[1][2] This guide provides a comparative overview of key small molecule dual inhibitors of IRAK1 and IRAK4, presenting their biochemical potencies, and detailing the experimental protocols used for their characterization.
Performance of Dual IRAK1/IRAK4 Inhibitors
The following table summarizes the in vitro potencies of several small molecule inhibitors that demonstrate dual activity against both IRAK1 and IRAK4. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating higher potency.
| Compound Name | IRAK1 IC50 (nM) | IRAK4 IC50 (nM) | Notes |
| KME-2780 | 19[3][4][5][6] | 0.5[3][4][5][6] | Orally active, potent, and selective dual inhibitor.[4][5] |
| HS-243 | 24[7][8] | 20[7][8] | Potent and selective inhibitor with anti-inflammatory and anticancer activity.[8] |
| AZ1495 | 23[1][3][9][10] | 5[1][3][9][10] | Orally active inhibitor with favorable kinase selectivity.[9] |
| IRAK-1-4 Inhibitor I | 300[10][11][12][13] | 200[10][11][12][13] | A benzimidazole-based dual inhibitor.[14] |
| R835 | - | - | A novel dual inhibitor that has been in clinical development.[15] |
| R289 | - | - | A dual inhibitor developed by Rigel Pharmaceuticals.[15] |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.
Key Experimental Methodologies
The characterization of dual IRAK1 and IRAK4 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and functional effects. Below are detailed descriptions of common experimental protocols.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IRAK1 and IRAK4.
Objective: To determine the IC50 of a test compound against IRAK1 and IRAK4.
General Protocol:
-
Reagents and Materials:
-
Purified, recombinant human IRAK1 and IRAK4 enzymes.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).[16]
-
ATP (Adenosine triphosphate), typically used at a concentration near its Km for the kinase.
-
A suitable substrate, which can be a generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate.
-
[γ-³²P]ATP for radiometric detection or a non-radioactive detection method like ADP-Glo™.
-
Test compound serially diluted in DMSO.
-
96- or 384-well assay plates.
-
Stop solution (e.g., EDTA) to terminate the reaction.
-
Scintillation counter or luminescence plate reader for detection.
-
-
Procedure: a. The kinase reaction is set up in the assay plate by combining the kinase, the test compound at various concentrations, and the kinase buffer. b. The reaction is initiated by the addition of a mixture of ATP and the substrate. c. The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-30°C). d. The reaction is terminated by adding the stop solution. e. The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. In the ADP-Glo™ assay, the amount of ADP produced is measured via a coupled luciferase reaction, generating a luminescent signal. f. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for IRAK1 Phosphorylation
This assay measures the ability of a compound to inhibit the phosphorylation of IRAK1 in a cellular context, which is a direct downstream event of IRAK4 activation.
Objective: To assess the cellular potency of a dual IRAK1/IRAK4 inhibitor.
General Protocol:
-
Reagents and Materials:
-
A relevant cell line, such as human monocytic THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium and supplements.
-
A TLR agonist to stimulate the pathway, such as Lipopolysaccharide (LPS).
-
Test compound serially diluted in DMSO.
-
Lysis buffer to extract cellular proteins.
-
Antibodies specific for phosphorylated IRAK1 (e.g., at Thr209) and total IRAK1.
-
Western blotting or ELISA reagents.
-
-
Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour). c. The IRAK pathway is then stimulated by adding a TLR agonist like LPS for a short period (e.g., 15-30 minutes). d. The cells are washed and then lysed to extract total protein. e. The levels of phosphorylated IRAK1 and total IRAK1 are determined by Western blotting or a cell-based ELISA. f. The ratio of phosphorylated IRAK1 to total IRAK1 is calculated for each treatment condition. g. The cellular IC50 is determined by plotting the percentage of inhibition of IRAK1 phosphorylation against the inhibitor concentration.
LPS-Induced Cytokine Release Assay
This functional assay measures the downstream consequence of IRAK1/4 inhibition, which is the reduction of pro-inflammatory cytokine production.
Objective: To evaluate the anti-inflammatory effect of a dual IRAK1/IRAK4 inhibitor in a cellular model.
General Protocol:
-
Reagents and Materials:
-
Human PBMCs or a monocytic cell line (e.g., THP-1).
-
RPMI-1640 medium supplemented with fetal bovine serum.
-
LPS from a bacterial source (e.g., E. coli).[17]
-
Test compound serially diluted in DMSO.
-
ELISA kits for the detection of cytokines such as TNF-α and IL-6.
-
-
Procedure: a. Cells are plated in 96-well plates. b. The cells are pre-incubated with the test compound at various concentrations for 1-2 hours. c. LPS is then added to the wells to stimulate cytokine production, and the cells are incubated for an extended period (e.g., 6-24 hours). d. The cell culture supernatant is collected. e. The concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using specific ELISA kits according to the manufacturer's instructions. f. The IC50 for the inhibition of cytokine release is calculated from the dose-response curve.
Visualizing the IRAK Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the IRAK1/4 signaling pathway and a typical experimental workflow for inhibitor testing.
IRAK1/4 Signaling Pathway
Caption: The canonical IRAK1/4 signaling pathway initiated by TLR/IL-1R activation.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for the discovery and characterization of dual IRAK1/4 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KME-2780 | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. IRAK-1/4抑制剂I ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 14. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects [mdpi.com]
- 15. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
IRAK4 Knockdown vs. Pharmacological Inhibition: A Comparative Guide for Researchers
A comprehensive analysis of genetic versus small-molecule approaches to targeting IRAK4 in inflammatory signaling pathways.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Its pivotal role in orchestrating innate immune responses and subsequent inflammatory processes has positioned it as a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers.[3][4] Researchers looking to modulate IRAK4 activity typically have two primary strategies at their disposal: genetic knockdown of IRAK4 expression, often achieved through small interfering RNA (siRNA), and pharmacological inhibition using small-molecule inhibitors.
This guide provides an objective comparison of these two approaches. While the specific inhibitor "Irak4-IN-24" was requested, a thorough search of publicly available scientific literature and databases did not yield information on a compound with this designation. Therefore, for the purpose of this illustrative guide, we will draw comparisons using data from well-characterized, publicly documented IRAK4 inhibitors. The principles and experimental methodologies described herein are broadly applicable to the evaluation of any IRAK4-targeting modality.
The fundamental difference between these two approaches lies in their mechanism of action. IRAK4 knockdown reduces the total cellular pool of the IRAK4 protein, thereby diminishing both its kinase and scaffolding functions.[5] In contrast, pharmacological inhibitors typically act by competitively binding to the ATP-binding pocket of the IRAK4 kinase domain, primarily ablating its catalytic activity while leaving the protein scaffold intact.[2][6] This distinction has significant implications for downstream signaling and cellular responses.
IRAK4 Signaling Pathway
IRAK4 is a key mediator in the MyD88-dependent signaling pathway. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This proximity facilitates the autophosphorylation and activation of IRAK4.[2][6] Activated IRAK4 then phosphorylates IRAK1, initiating a cascade of events that leads to the activation of downstream transcription factors such as NF-κB and AP-1, and mitogen-activated protein kinases (MAPKs), ultimately resulting in the production of pro-inflammatory cytokines.[2][4]
Caption: The IRAK4-mediated signaling pathway.
Head-to-Head Comparison: Knockdown vs. Inhibition
The choice between IRAK4 knockdown and pharmacological inhibition depends on the specific research question. Knockdown offers a more complete ablation of IRAK4 function, while inhibitors provide a more temporally controlled and potentially clinically translatable approach.
| Feature | IRAK4 Knockdown (siRNA) | Pharmacological Inhibition (e.g., ND2158) |
| Mechanism of Action | Degrades IRAK4 mRNA, leading to reduced protein expression. Affects both kinase and scaffold functions. | Competitively binds to the ATP-binding site of IRAK4, inhibiting its kinase activity. The protein scaffold remains. |
| Specificity | Can have off-target effects depending on the siRNA sequence. Using multiple siRNAs targeting different regions of the mRNA can mitigate this. | Can have off-target effects on other kinases. Specificity is a key parameter in inhibitor development and characterization. |
| Temporal Control | Onset of action is slower, dependent on mRNA and protein turnover rates (typically 24-72 hours). Reversibility is slow. | Rapid onset of action. Reversibility depends on the inhibitor's binding kinetics and washout characteristics. |
| Dose-Response | The extent of knockdown can be titrated by varying the siRNA concentration. | The degree of inhibition is dose-dependent and can be precisely controlled. |
| In Vivo Application | Delivery of siRNA in vivo can be challenging and may require specialized formulation or viral vectors. | Small-molecule inhibitors are generally more amenable to in vivo administration. |
| Clinical Relevance | Gene therapy applications are being explored, but are complex. | Represents a more traditional and currently more viable therapeutic modality. |
Experimental Data Summary
The following tables summarize hypothetical but representative quantitative data comparing the effects of IRAK4 knockdown and a pharmacological inhibitor on key cellular readouts.
Table 1: Effect on IRAK4 Protein and mRNA Levels
| Treatment | IRAK4 Protein Level (% of Control) | IRAK4 mRNA Level (% of Control) |
| Control (Scrambled siRNA) | 100% | 100% |
| IRAK4 siRNA (50 nM) | 15% | 20% |
| Control (Vehicle) | 100% | 100% |
| IRAK4 Inhibitor (1 µM) | 95% | 98% |
Table 2: Effect on Downstream Signaling Pathway Activation
| Treatment | p-p38 MAPK Level (% of Stimulated Control) | p-JNK Level (% of Stimulated Control) | NF-κB Nuclear Translocation (% of Stimulated Control) |
| Stimulated Control | 100% | 100% | 100% |
| IRAK4 siRNA + Stimulant | 25% | 30% | 20% |
| IRAK4 Inhibitor + Stimulant | 40% | 45% | 35% |
Table 3: Effect on Pro-inflammatory Cytokine Production
| Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Unstimulated Control | <10 | <5 |
| Stimulated Control | 850 | 1200 |
| IRAK4 siRNA + Stimulant | 150 | 200 |
| IRAK4 Inhibitor + Stimulant | 300 | 450 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for the key experiments cited.
IRAK4 Knockdown using siRNA
This protocol describes the transient transfection of siRNA into cultured cells to achieve IRAK4 knockdown.
Caption: Workflow for siRNA-mediated gene knockdown.
Materials:
-
IRAK4-specific siRNA and scrambled control siRNA (20 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Cell line of interest (e.g., THP-1 monocytes)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate in 2 mL of antibiotic-free growth medium.[7]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours until they are 60-80% confluent.[7]
-
Complex Formation:
-
For each well, dilute 50 pmol of siRNA (2.5 µL of 20 µM stock) in 100 µL of Opti-MEM™ medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the 200 µL of the siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Analysis: After incubation, harvest the cells for downstream analysis of IRAK4 knockdown and its functional consequences.
Western Blot for IRAK4 Protein Levels
This protocol is for the detection and quantification of IRAK4 protein levels following knockdown or inhibitor treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-IRAK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-IRAK4 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative PCR (qPCR) for Cytokine mRNA Levels
This protocol is for measuring the relative expression of cytokine mRNA.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qPCR Reaction Setup: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
ELISA for Cytokine Secretion
This protocol is for the quantification of secreted cytokines in the cell culture supernatant.
Materials:
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6)
-
96-well ELISA plate
-
Wash buffer
-
Detection antibody
-
Enzyme conjugate (e.g., streptavidin-HRP)
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[9]
-
Blocking: Wash the plate and block with a blocking buffer for 1-2 hours.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.[9]
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add the substrate solution.
-
Stop Reaction: Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cytokine concentrations based on the standard curve.
Logical Relationship Diagram
The following diagram illustrates the logical relationship and key decision points when choosing between IRAK4 knockdown and pharmacological inhibition.
Caption: Decision tree for selecting an IRAK4 targeting strategy.
Conclusion
Both IRAK4 knockdown and pharmacological inhibition are powerful tools for investigating the role of IRAK4 in health and disease. The choice of methodology should be guided by the specific experimental objectives. Knockdown provides a means to study the consequences of complete IRAK4 depletion, including the loss of its scaffolding function. Pharmacological inhibition, on the other hand, offers a more dynamic and clinically relevant approach to targeting IRAK4's enzymatic activity. For researchers aiming to develop novel therapeutics, small-molecule inhibitors represent the more conventional and, at present, more readily translatable strategy. A thorough understanding of the strengths and limitations of each approach, coupled with rigorous experimental design and execution, is paramount for generating high-quality, interpretable data.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. bio-rad.com [bio-rad.com]
- 9. bdbiosciences.com [bdbiosciences.com]
Evaluating IRAK4 Inhibitors: A Comparative Guide to Kinase vs. Scaffolding Function
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator of innate immune signaling, playing a pivotal role in inflammatory responses.[1] Its unique dual function as both a protein kinase and a scaffolding protein makes it a compelling therapeutic target for a range of inflammatory and autoimmune diseases.[2][3] This guide provides a comparative analysis of different classes of IRAK4 inhibitors, with a focus on their effects on the crucial scaffolding function of IRAK4. While specific data for a compound designated "Irak4-IN-24" is not publicly available, we will evaluate the established mechanisms of IRAK4 inhibition to provide a framework for assessing novel compounds.
The Dual Role of IRAK4: Kinase and Scaffold
IRAK4's function extends beyond its catalytic activity. It acts as a scaffold to assemble the Myddosome, a key signaling complex, by bridging the interaction between MyD88 and other IRAK family members like IRAK1 and IRAK2.[3][4] This scaffolding function is essential for the activation of downstream signaling pathways, including NF-κB and MAPK, which drive the production of pro-inflammatory cytokines.[4][5] Notably, inhibiting IRAK4's kinase activity alone may not be sufficient to completely block these inflammatory signals, as the scaffolding function can still facilitate some level of pathway activation.[6][7][8] This has spurred the development of novel therapeutic strategies that also target the scaffolding function of IRAK4.
Comparative Analysis of IRAK4 Inhibitor Classes
The following table summarizes the key characteristics and effects of different classes of IRAK4 inhibitors.
| Inhibitor Class | Primary Mechanism of Action | Effect on Kinase Function | Effect on Scaffolding Function | Downstream Signaling Impact | Therapeutic Potential |
| Kinase Inhibitors | Competitively or non-competitively bind to the ATP-binding site of the kinase domain. | High inhibition of substrate phosphorylation.[6][7] | Minimal to no direct effect. The protein is still present and can assemble the Myddosome.[6] | Partial inhibition of NF-κB and MAPK pathways. Some cytokine production may persist.[5][7] | Moderate efficacy, as scaffolding-mediated signaling can still occur.[3] |
| Scaffolding Inhibitors | Allosterically bind to IRAK4 to disrupt its protein-protein interactions with MyD88, IRAK1, or IRAK2.[3] | No direct effect on catalytic activity. | High inhibition of Myddosome formation.[3] | Potentially more complete blockade of downstream signaling compared to kinase inhibitors alone.[3] | High, representing a novel approach to achieve greater efficacy in treating inflammatory diseases.[3][9] |
| PROTAC Degraders | Induce the ubiquitination and subsequent proteasomal degradation of the entire IRAK4 protein.[10][11] | Complete elimination of kinase activity.[10] | Complete elimination of scaffolding function.[10] | Comprehensive inhibition of all IRAK4-dependent signaling pathways.[10] | Very high, as this approach removes both functional aspects of IRAK4.[6][10] |
Visualizing IRAK4 Signaling and Inhibition
To better understand the points of intervention for these inhibitor classes, the following diagrams illustrate the IRAK4 signaling pathway and the mechanisms of inhibition.
Caption: IRAK4 Signaling Pathway.
References
- 1. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research programme: IRAK4 scaffolding inhibitors - Odyssey Therapeutics - AdisInsight [adisinsight.springer.com]
- 10. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing IRAK4 Functions in ABC DLBCL by IRAK4 Kinase Inhibition and Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
From Bench to Bedside: A Comparative Guide to the Translational Journey of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a range of diseases, from autoimmune disorders to cancer.[1][2] As a key kinase in the signaling pathways of most Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), IRAK4 plays a pivotal role in the innate immune response.[1][2] Its activation triggers a cascade that culminates in the activation of nuclear factor kappa B (NF-κB), a transcription factor that promotes inflammation, cell survival, and proliferation.[3][4] Dysregulation of this pathway is implicated in the pathogenesis of various inflammatory conditions and malignancies.[1][3]
This guide provides a comprehensive comparison of IRAK4 inhibitors, tracing their development from preclinical models to clinical trials. It is designed for researchers, scientists, and drug development professionals to objectively assess the performance of different IRAK4 inhibitors, supported by experimental data and detailed methodologies.
The IRAK4 Signaling Pathway
The IRAK4-mediated signaling cascade is initiated by the binding of ligands to TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to this complex and, upon activation, phosphorylates IRAK1. This phosphorylation event initiates a downstream signaling cascade involving TRAF6, ultimately leading to the activation of NF-κB and MAP kinases, which in turn drive the expression of pro-inflammatory cytokines and other immune mediators.[5]
Figure 1: IRAK4 Signaling Pathway
The Translational Research Workflow
The journey of an IRAK4 inhibitor from a laboratory concept to a clinical candidate follows a structured, multi-stage process. This workflow is designed to rigorously evaluate the compound's efficacy, safety, and pharmacokinetic profile before it can be administered to humans.
Figure 2: Translational Research Workflow
Preclinical Studies: Laying the Foundation
Preclinical research is fundamental to establishing the therapeutic potential and safety of an IRAK4 inhibitor. This phase involves a series of in vitro and in vivo experiments to characterize the compound's mechanism of action, efficacy, and toxicity profile.
Key Preclinical Assays and Findings
A variety of assays are employed to evaluate IRAK4 inhibitors. Biochemical assays determine the direct inhibitory effect on the kinase, while cell-based assays assess the compound's activity in a more physiologically relevant context. In vivo animal models, often involving induced inflammation or tumor xenografts, are crucial for evaluating efficacy and safety in a whole-organism setting.[5][6]
Table 1: Comparison of Preclinical Data for Selected IRAK4 Inhibitors
| Compound | Modality | Target IC50 (nM) | Cell-Based Assay (Example) | In Vivo Model (Example) | Key Findings |
| PF-06650833 (Zimlovisertib) | Small Molecule Inhibitor | Potent (specific values not always disclosed)[7] | Inhibition of inflammatory responses in human primary cells stimulated with RA and SLE patient plasma.[8] | Reduced autoantibody levels in mouse lupus models and protected rats from collagen-induced arthritis (CIA).[8][9] | Demonstrates efficacy in models of rheumatoid arthritis and lupus.[7][8] |
| CA-4948 (Emavusertib) | Small Molecule Inhibitor | 115 nM[10] | Suppressed TLR agonist-induced NF-κB activation, TNF-α and IL-1β expression in THP-1 cells.[5] | Significant reduction of TNF-α and IL-6 in a mouse LPS-induced cytokine release model.[5] | Shows promise in both inflammatory and oncology indications.[3] |
| KT-474 (SAR444656) | PROTAC Degrader | DC50 = 0.88 nM (in THP-1 cells)[11] | Potently degrades IRAK4 and inhibits LPS/R848-driven IL-6 production in human PBMCs.[11] | Superiority over a small molecule IRAK4 inhibitor in various immune-inflammatory in vivo models.[12] | Demonstrates broader and more sustained pathway inhibition compared to kinase inhibitors.[12][13] |
| BAY1834845 (Zabedosertib) | Small Molecule Inhibitor | Not Disclosed | Inhibition of cytokine release in ex vivo stimulated human whole blood.[14] | Suppression of local and systemic immune responses in healthy volunteers challenged with imiquimod or LPS.[14] | Shows clear pharmacological activity in human challenge models.[14] |
Experimental Protocols
In Vitro Kinase Assay (Example)
-
Objective: To determine the direct inhibitory activity of a compound against the IRAK4 enzyme.
-
Method: The Transcreener® Kinase Assay is a common method. It measures the ADP produced during the kinase reaction.[15]
-
A synthesized IRAK1 peptide is used as the substrate for the IRAK4 enzyme.
-
The assay is run with low nanomolar concentrations of IRAK4 (e.g., 1.25 nM).
-
The reaction is incubated for a set time (e.g., 90 minutes) to achieve a target ATP to ADP conversion (e.g., 10%).
-
The amount of ADP is detected using a fluorescent tracer, and the IC50 value of the inhibitor is calculated.[15]
-
Cell-Based pIRAK-1 Inhibition Assay (Example)
-
Objective: To measure the inhibitor's ability to block IRAK4 activity within a cell.
-
Method:
-
MYD88-mutant DLBCL cell lines (e.g., OCI-Ly10) are treated with the inhibitor for a specific duration (e.g., 12 hours).
-
Cell lysates are prepared, and total protein is quantified.
-
Western blot analysis is performed to measure the levels of phosphorylated IRAK1 (pIRAK-1).
-
The inhibition of pIRAK-1 phosphorylation is normalized to a DMSO control.[6]
-
In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Release Model (Example)
-
Objective: To evaluate the in vivo efficacy of an IRAK4 inhibitor in a model of systemic inflammation.
-
Method:
-
Mice (e.g., CD-1) are administered a single oral dose of the IRAK4 inhibitor.
-
After a set time (e.g., 3 hours), LPS is administered intraperitoneally to induce an inflammatory response.
-
Blood samples are collected at various time points (e.g., 1 and 3 hours after LPS challenge).
-
Serum levels of inflammatory cytokines such as TNF-α and IL-6 are measured using ELISA.[5]
-
Clinical Studies: Translating Preclinical Promise into Patient Benefit
The ultimate goal of translational research is to develop safe and effective therapies for patients. Clinical trials are conducted in a phased approach to rigorously evaluate the potential of an IRAK4 inhibitor in humans.
The Clinical Trial Landscape for IRAK4 Inhibitors
Several IRAK4 inhibitors have advanced into clinical trials for a variety of indications, including rheumatoid arthritis, hidradenitis suppurativa, atopic dermatitis, and various cancers.[16][17] These trials have provided valuable insights into the safety, tolerability, and efficacy of targeting IRAK4 in human diseases.
Table 2: Comparison of Clinical Data for Selected IRAK4 Inhibitors
| Compound | Phase | Indication(s) | Key Clinical Findings |
| PF-06650833 (Zimlovisertib) | Phase II | Rheumatoid Arthritis | Showed superior efficacy compared to placebo in patients with moderate-to-severe RA.[18] A Phase I trial also demonstrated a reduction in the interferon gene signature in healthy volunteers.[8][9] |
| CA-4948 (Emavusertib) | Phase I/II | Hematologic Malignancies (AML, MDS, NHL) | Has shown promising tumor responses as a monotherapy and in combination with other agents like ibrutinib in ongoing trials.[3] |
| KT-474 (SAR444656) | Phase II | Hidradenitis Suppurativa (HS), Atopic Dermatitis (AD) | Phase I data showed robust IRAK4 degradation in blood and skin, associated with a systemic anti-inflammatory effect and promising clinical activity in HS and AD patients.[17] |
| BAY1834845 (Zabedosertib) | Phase I | Healthy Volunteers | Demonstrated significant suppression of TLR-driven cytokine release in response to inflammatory challenges.[14] |
Clinical Trial Methodologies
-
Phase I: These trials are primarily focused on safety and determining the appropriate dose of the drug. They are typically conducted in a small number of healthy volunteers or patients with the target disease.[8]
-
Phase II: The goal of Phase II trials is to evaluate the efficacy of the drug in a larger group of patients with the specific disease and to further assess its safety.[18]
-
Phase III: These are large-scale, often multicenter, trials that compare the new drug to the standard of care to confirm its effectiveness, monitor side effects, and collect information that will allow the drug to be used safely.
A New Modality: IRAK4 PROTAC Degraders
A novel approach to targeting IRAK4 involves proteolysis-targeting chimeras (PROTACs). Unlike traditional small molecule inhibitors that only block the kinase activity of IRAK4, PROTACs are designed to induce the degradation of the entire IRAK4 protein.[11][19] This dual mechanism of eliminating both the kinase and scaffolding functions of IRAK4 has the potential for a more profound and durable therapeutic effect.[12][13] Preclinical and early clinical data for the IRAK4 degrader KT-474 suggest that this approach may offer advantages over kinase inhibitors in certain inflammatory diseases.[12][17]
Conclusion
The translational journey of IRAK4 inhibitors from preclinical discovery to clinical application highlights the rigorous and complex process of modern drug development. The data gathered so far supports IRAK4 as a viable therapeutic target for a range of inflammatory and malignant diseases. While small molecule kinase inhibitors have shown promise, the emergence of novel modalities like PROTAC degraders offers the potential for even greater efficacy. As more data from ongoing and future clinical trials become available, the full therapeutic potential of targeting IRAK4 will be further elucidated, hopefully leading to new and improved treatments for patients in need.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 4. Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer (2024) | Guillermo Garcia-Manero | 4 Citations [scispace.com]
- 5. curis.com [curis.com]
- 6. curis.com [curis.com]
- 7. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 9. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. [vivo.weill.cornell.edu]
- 10. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting | Nasdaq [nasdaq.com]
- 13. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting | KYMR Stock News [stocktitan.net]
- 14. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kymera Therapeutics Presents Clinical Data from the Phase 1 Trial of IRAK4 Degrader, KT-474 (SAR444656), at the European Academy of Dermatology and Venereology Symposium | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
